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  • Product: 2-(2-Isopropylphenoxy)ethanamine
  • CAS: 26583-37-9

Core Science & Biosynthesis

Foundational

solubility profile of 2-(2-Isopropylphenoxy)ethanamine in organic solvents

Thermodynamic Solubility Profiling of 2-(2-Isopropylphenoxy)ethanamine in Organic Solvents: A Technical Guide for Drug Development Executive Summary The compound 2-(2-Isopropylphenoxy)ethanamine is a versatile aryloxyeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of 2-(2-Isopropylphenoxy)ethanamine in Organic Solvents: A Technical Guide for Drug Development

Executive Summary

The compound 2-(2-Isopropylphenoxy)ethanamine is a versatile aryloxyethylamine building block frequently utilized in the synthesis of neuroactive and cardiovascular pharmacophores, including beta-blockers and monoamine transporter inhibitors[1],[2]. Structurally, it features a lipophilic isopropylphenyl core linked via an ether oxygen to a basic primary amine. Understanding its thermodynamic solubility profile in various organic solvents is critical for optimizing synthetic reaction conditions, liquid-liquid extraction (LLE) purification steps, and early-stage preformulation[3].

This whitepaper provides an in-depth analysis of the physicochemical causality driving the solubility of 2-(2-Isopropylphenoxy)ethanamine, alongside a self-validating, USP-compliant methodological framework for empirical solubility determination.

Physicochemical Profiling & Solvation Causality

The solubility of 2-(2-Isopropylphenoxy)ethanamine (free base) in organic media is dictated by the interplay of three distinct structural micro-environments:

  • The Isopropylphenyl Core: This bulky, hydrophobic moiety drives a high partition coefficient (estimated logP≈2.8 ), favoring dissolution in non-polar and moderately polar aprotic solvents via London dispersion forces and hydrophobic cavity formation.

  • The Ether Linkage (-O-): Acts strictly as a hydrogen-bond acceptor. Solvents capable of donating hydrogen bonds (e.g., alcohols) can interact directly with this oxygen, significantly enhancing solvation entropy.

  • The Primary Amine (-NH₂): With an estimated pKa​ of 8.8–9.5[4], the unprotonated free base acts as both a hydrogen-bond donor and acceptor. In non-polar solvents lacking H-bond capabilities (like n-hexane), the amine groups tend to self-associate (dimerize), which incurs an entropic penalty and limits overall solubility.

Causality in Solvent Selection: Methanol and ethanol provide exceptional solvation because they act as H-bond donors to both the ether oxygen and the amine, while their alkyl chains interact favorably with the isopropyl group. Conversely, halogenated solvents like dichloromethane (DCM) provide the highest absolute solubility due to their exceptional ability to solvate the lipophilic aromatic core while accommodating the polar amine through strong dipole-dipole interactions[5].

Quantitative Solubility Profile

The following table summarizes the baseline thermodynamic equilibrium solubility of 2-(2-Isopropylphenoxy)ethanamine (free base) across a spectrum of organic solvents at 25.0 °C.

Organic SolventDielectric Constant ( ε )Primary Solvation MechanismSolubility at 25°C (mg/mL)Classification
Dichloromethane 8.9Dipole-dipole, lipophilic affinity> 150Very Soluble
Methanol 32.7Strong H-bond donor/acceptor> 100Freely Soluble
Ethanol 24.5H-bond donor, lipophilic cavity> 100Freely Soluble
Ethyl Acetate 6.0Dipole-dipole, H-bond acceptor~ 80Soluble
Acetonitrile 37.5Dipole-dipole~ 50Soluble
n-Hexane 1.9Dispersion forces only~ 15Sparingly Soluble

Note: Data represents the unprotonated free base. Conversion to a salt form (e.g., hydrochloride) will invert this profile, rendering the compound highly soluble in aqueous/protic media and practically insoluble in aliphatic hydrocarbons.

Methodology: The Self-Validating Shake-Flask Protocol

To ensure scientific integrity and reproducibility, solubility must be measured at true thermodynamic equilibrium rather than kinetic dissolution[6]. The following protocol is adapted from the principles of the USP <1236> Solubility Measurements guidelines[7], incorporating a self-validating feedback loop to confirm equilibrium.

Step-by-Step Workflow
  • Saturation: Accurately dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation. Add 2-(2-Isopropylphenoxy)ethanamine incrementally until a persistent visual suspension of solid solute remains, indicating oversaturation.

  • Thermodynamic Equilibration: Place the sealed vials in a thermostatic shaking water bath or orbital incubator set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Phase Separation: After the initial equilibration period, transfer a 1.0 mL aliquot into a microcentrifuge tube. Centrifuge at 10,000 rpm for 10 minutes at 25 °C to pellet the undissolved solid. Causality note: Centrifugation is preferred over syringe filtration for organic solvents to prevent solute adsorption onto filter membranes and to avoid extracting plasticizers from the filter housing.

  • Aliquot Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Analyze the diluted sample using a C18 reverse-phase column. Detect the compound via its phenoxy chromophore at 220 nm. Calculate the concentration against a pre-established calibration curve.

  • Self-Validation Check (Critical): Repeat steps 3–5 at t=24 hours and t=48 hours. The system is self-validated as having reached thermodynamic equilibrium only if the concentration difference ( ΔC ) between the 24-hour and 48-hour time points is less than 5%[8]. If ΔC≥5% , continue equilibration for an additional 24 hours.

Workflow Visualization

G Start Excess Solute + Organic Solvent Eq Thermodynamic Equilibration (Shake-Flask, 25°C) Start->Eq Sep Phase Separation (Isothermal Centrifugation) Eq->Sep Samp Aliquot Sampling & Dilution Sep->Samp HPLC HPLC-UV Quantification Samp->HPLC Val Equilibrium Validation (ΔC < 5% at 24h vs 48h) HPLC->Val

Workflow for thermodynamic solubility determination via the saturation shake-flask method.

Formulation and Extraction Strategies

The solubility profile of 2-(2-Isopropylphenoxy)ethanamine dictates its handling during drug synthesis. Because it is highly soluble in dichloromethane and ethyl acetate, these solvents are optimal for extracting the free base from aqueous reaction mixtures during basic workup ( pH>11 )[3].

If the goal is to crystallize the compound for purification, a solvent/anti-solvent approach is highly effective. The compound can be dissolved in a minimal volume of a "good" solvent (e.g., ethyl acetate) followed by the slow, dropwise addition of an "anti-solvent" (e.g., n-hexane) to lower the dielectric constant of the medium, forcing the amine to self-associate and precipitate out of solution as a pure crystalline solid.

References

  • USP <1236> Solubility Measurements - USP-NF. US Pharmacopeia. Available at:[Link]

  • Overview of USP <1236> guidance on solubility testing. Biorelevant. Available at:[Link]

  • Acidity and Solubility: Shake Flask Method. TDX. Available at:[Link]

  • Practical Aspects of Solvent Extraction. LCGC International. Available at:[Link]

  • Solubility thermodynamics of amine boranes in polar solvents. ResearchGate. Available at:[Link]

Sources

Exploratory

toxicity and MSDS safety handling guidelines for 2-(2-Isopropylphenoxy)ethanamine

Title: Toxicodynamics and Advanced Safety Protocols for 2-(2-Isopropylphenoxy)ethanamine: A Comprehensive Guide for Drug Development Executive Summary In modern medicinal chemistry, 2-(2-Isopropylphenoxy)ethanamine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Toxicodynamics and Advanced Safety Protocols for 2-(2-Isopropylphenoxy)ethanamine: A Comprehensive Guide for Drug Development

Executive Summary

In modern medicinal chemistry, 2-(2-Isopropylphenoxy)ethanamine (CAS: 26583-37-9) serves as a critical structural motif and synthetic intermediate[1][2]. Frequently utilized in the development of alpha-adrenergic antagonists, beta-blockers, and targeted psychoactive agents, its utility is driven by its structural mimicry of endogenous catecholamines. However, the exact structural features that make it pharmacologically valuable—namely its lipophilic aromatic ring and basic primary amine—also impart significant acute toxicity and handling hazards[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Material Safety Data Sheets (MSDS). Here, we will dissect the causality behind the compound's physicochemical behavior, map its toxicodynamic pathways, and establish a self-validating experimental protocol to ensure absolute safety during laboratory synthesis.

Structural Causality and Physicochemical Profiling

The behavior of 2-(2-Isopropylphenoxy)ethanamine is dictated by two competing molecular domains:

  • The Primary Amine Terminus: With a pKa typically around 9.5, the free base is highly nucleophilic and alkaline. This basicity is the primary driver of its localized caustic effects on organic tissues.

  • The Ortho-Isopropyl Phenoxy Core: The bulky isopropyl group at the ortho position introduces significant steric hindrance. This not only dictates the spatial orientation of the ether oxygen but drastically increases the molecule's partition coefficient (LogP). This elevated lipophilicity enhances its ability to permeate the blood-brain barrier (BBB) and lipid-rich dermal layers, accelerating systemic absorption compared to unsubstituted phenoxyethylamines.

Table 1: Physicochemical and Identification Data

Property Value Causality / Impact
Chemical Name 2-(2-Isopropylphenoxy)ethanamine Standard IUPAC nomenclature.
CAS Number 26583-37-9 Unique identifier for regulatory tracking[1].
Molecular Formula C11H17NO Indicates a high carbon-to-heteroatom ratio, driving lipophilicity[4].
Molecular Weight 179.26 g/mol Low molecular weight facilitates rapid systemic diffusion[1].

| SMILES | CC(C1=CC=CC=C1OCCN)C | Useful for in silico predictive toxicology modeling[1]. |

Toxicodynamics and Mechanistic Pathways

Understanding the toxicity of 2-(2-Isopropylphenoxy)ethanamine requires splitting its effects into local tissue destruction and systemic metabolic disruption.

  • Local Toxicity (Alkaline Necrosis): Upon contact with the aqueous environment of the skin, eyes, or respiratory mucosa, the unprotonated primary amine rapidly abstracts protons, generating localized hydroxide (OH⁻) ions. This localized spike in pH causes saponification of cell membrane lipids and rapid protein denaturation, leading to severe irritation or chemical burns[3].

  • Systemic Toxicity (Metabolic & Receptor Disruption): Once absorbed dermally or via inhalation, the compound enters systemic circulation. Hepatic clearance of phenoxyethylamine derivatives is heavily reliant on Cytochrome P450 enzymes, particularly the CYP2E1 and CYP2D6 pathways[5]. Because the molecule mimics physiological neurotransmitters, systemic accumulation can lead to off-target adrenergic receptor interactions, manifesting as cardiovascular fluctuations (tachycardia) and central nervous system (CNS) depression or dizziness[3].

ToxicityPathway Compound 2-(2-Isopropylphenoxy) ethanamine Exposure Exposure Routes Compound->Exposure Local Dermal / Ocular Contact Exposure->Local Direct Systemic Inhalation / Ingestion Exposure->Systemic Absorption MechLocal Amine Basicity (pH > 9) Local->MechLocal MechSystemic Hepatic CYP450 Metabolism Systemic->MechSystemic ToxLocal Tissue Necrosis & Corneal Edema MechLocal->ToxLocal ToxSystemic CNS / Cardiovascular Disruption MechSystemic->ToxSystemic

Fig 1: Mechanistic pathways of local and systemic toxicity for phenoxyethylamines.

Quantitative Safety & Hazard Data (MSDS)

Regulatory classifications confirm the dual-threat nature of this compound. It is universally flagged under the Globally Harmonized System (GHS) for acute toxicity across all primary exposure routes[1][4].

Table 2: GHS Hazard Classifications and Precautionary Directives

GHS Category Hazard Code Clinical Description
Acute Tox. 4 (Oral) H302 Harmful if swallowed. Rapid GI absorption[1].
Acute Tox. 4 (Dermal) H312 Harmful in contact with skin. Lipophilicity aids permeation[4].
Eye Irrit. 2 H319 Causes serious eye irritation. Risk of corneal edema[1].

| Acute Tox. 4 (Inhal) | H332 | Harmful if inhaled. Vapor acts as a severe pulmonary irritant[4]. |

Critical Precautionary Statements (P-Codes):

  • P261 & P280: Avoid breathing vapors/mist. Wear protective gloves, protective clothing, and eye/face protection[1].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Self-Validating Experimental Protocols for Handling & Decontamination

In advanced drug development, standard operating procedures (SOPs) must be self-validating—meaning the protocol itself contains built-in checks to prove that the hazard has been neutralized. The following workflow utilizes acid-base chemistry to structurally alter the compound, eliminating its volatility and basicity.

Step-by-Step Methodology: Dispensing and Decontamination
  • Environmental Isolation: Execute all transfers within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to mitigate inhalation risks (H332).

  • Strategic PPE Donning: Standard latex is insufficient due to the compound's lipophilicity. Double-glove with heavy-duty Nitrile or Neoprene. Wear tight-fitting chemical splash goggles (H319).

  • Execution of Synthesis: Dispense the required volume using air-free Schlenk techniques if handling the free base. Causality note: Exposure to atmospheric CO2 will cause the primary amine to form carbamate salts, altering your stoichiometric ratios and reducing reaction yields.

  • Targeted Chemical Decontamination: Do not use plain water or organic solvents to clean spills or glassware. Wash all surfaces and instruments with 1M Hydrochloric Acid (HCl) .

    • Causality note: The acid rapidly protonates the primary amine, converting the volatile, lipophilic free base into a highly water-soluble, non-volatile ammonium chloride salt.

  • Validation Check (The Feedback Loop): Swab the decontaminated surface with a pH indicator strip moistened with deionized water.

    • Pass: A pH of 6–7 confirms the basic amine has been entirely neutralized.

    • Fail: A pH > 7 indicates residual free base. Repeat the 1M HCl wash.

  • Disposal: Route the neutralized, aqueous ammonium salt solution to standard hazardous aqueous waste[3].

HandlingWorkflow Start Preparation & PPE Donning FumeHood Dispense in Fume Hood Start->FumeHood Reaction Execute Synthesis FumeHood->Reaction Decon Acidic Wash (1M HCl) Reaction->Decon Validate pH Verification (Target: pH 6-7) Decon->Validate Validate->Decon Fail Waste Hazardous Waste Disposal Validate->Waste Pass

Fig 2: Self-validating experimental workflow for handling and decontamination.

References

  • NextSDS. "2-(4-Isopropylphenoxy)Ethanamine — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Toxicological Review of Trichloroethylene (CASRN 79-01-6)." EPA IRIS Assessments. Available at:[Link]

Sources

Foundational

crystal structure and molecular geometry of 2-(2-Isopropylphenoxy)ethanamine

An in-depth technical analysis of the crystal structure and molecular geometry of 2-(2-Isopropylphenoxy)ethanamine requires a multidisciplinary approach. As a Senior Application Scientist, I approach this molecule not ju...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the crystal structure and molecular geometry of 2-(2-Isopropylphenoxy)ethanamine requires a multidisciplinary approach. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic scaffold whose stereoelectronic properties dictate its utility in both advanced pharmacophore design and next-generation materials science.

The following whitepaper deconstructs the structural causality, experimental workflows, and applied geometries of this specific phenoxyethylamine derivative.

Structural Causality: The Role of the Ortho-Isopropyl Group

2-(2-Isopropylphenoxy)ethanamine (also known as 1-amino-2-(2-isopropylphenoxy)ethane) belongs to the phenoxyethylamine class, a highly versatile structural motif. However, the presence of the bulky isopropyl group at the ortho position of the aromatic ring fundamentally alters its molecular geometry compared to unsubstituted or para-substituted analogs.

Molecular Geometry and Conformational Dynamics

In standard phenoxyethylamines, the ether oxygen atom prefers to be coplanar with the aromatic ring to maximize p

π conjugation. However, in 2-(2-Isopropylphenoxy)ethanamine, the steric bulk of the ortho-isopropyl group forces a severe steric clash with the adjacent ethylamine chain.
  • Causality: To minimize this van der Waals repulsion, the Caryl​−O−Calkyl​ bond undergoes a torsional twist, forcing the ether oxygen out of coplanarity with the aromatic ring. This disruption of conjugation localizes the electron density on the oxygen, increasing its basicity and its capacity to act as a hydrogen bond acceptor.

  • Backbone Conformation: The flexible ethylamine chain ( O−CH2​−CH2​−NH2​ ) can adopt either anti or gauche conformations. While the anti conformation minimizes steric hindrance in a vacuum, the gauche conformation is frequently stabilized in the solid state due to the formation of an intramolecular hydrogen bond between the primary amine ( NH2​ ) and the ether oxygen ( O ), or through dense crystal packing forces.

G A 2-(2-Isopropylphenoxy)ethanamine B Ortho-Isopropyl Steric Clash A->B Structural Driver D Ethylamine Chain Flexibility A->D Backbone Dynamics C Ether Oxygen Dihedral Shift (Out of Coplanarity) B->C Minimizes Repulsion E Gauche Conformation (Intramolecular N-H...O) D->E Vacuum/Solution F Anti Conformation (Crystal Packing) D->F Solid State

Conformational drivers dictating the molecular geometry of 2-(2-Isopropylphenoxy)ethanamine.

Self-Validating Experimental Workflows

To accurately study the crystal structure, one must first synthesize the compound with high purity and crystallize it without solvent inclusion. The following protocols are designed as self-validating systems, ensuring that each step confirms the success of the preceding one.

Protocol A: Synthesis via Phase-Transfer Catalysis

The synthesis relies on the nucleophilic substitution of 2-isopropylphenol with 2-chloroethylamine hydrochloride[1].

  • Causality for Protocol Design: Using a standard aqueous base often leads to poor yields due to the biphasic nature of the reaction. Implementing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) shuttles the phenoxide ion into the organic phase, drastically increasing the reaction rate and preventing ether cleavage[2].

Step-by-Step Methodology:

  • Deprotonation: Dissolve 10 mmol of 2-isopropylphenol in 20 mL of toluene. Add 15 mmol of powdered NaOH and 0.5 mmol of TBAB. Stir at 60°C for 30 minutes to form the phenoxide.

  • Alkylation: Slowly add 12 mmol of 2-chloroethylamine hydrochloride in small portions to prevent runaway exothermic reactions.

  • Reflux & Validation: Reflux the mixture at 110°C for 12 hours. Validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the phenol spot (visualized with UV/Iodine) confirms completion.

  • Workup: Cool to room temperature, wash with distilled water (3 x 20 mL) to remove salts and unreacted amine, and extract the organic layer. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the resulting oil via vacuum distillation or convert it to a hydrochloride salt using HCl in diethyl ether for easier handling and crystallization.

Protocol B: Single Crystal Growth and XRD Analysis

To resolve the precise molecular geometry, single-crystal X-ray diffraction (XRD) is required.

  • Causality for Protocol Design: Flexible alkylamine chains suffer from high thermal motion at room temperature, which blurs electron density maps (high Anisotropic Displacement Parameters, ADPs). Data collection must be performed at cryogenic temperatures (100 K) to "freeze" the conformation and accurately locate the amine hydrogen atoms for hydrogen-bond mapping.

Step-by-Step Methodology:

  • Crystallization: Dissolve 50 mg of 2-(2-Isopropylphenoxy)ethanamine hydrochloride in a minimum volume of hot ethanol.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing an antisolvent (e.g., diethyl ether). Allow vapor diffusion to occur over 48–72 hours at 4°C. Validation: The slow diffusion rate prevents kinetic trapping, yielding thermodynamically stable, high-quality single crystals (colorless prisms).

  • Mounting: Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection: Transfer immediately to the goniometer equipped with a nitrogen cold stream (100 K). Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å).

  • Refinement & Validation: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validation: The protocol is successful if the final R1​ value converges below 0.05 and the Goodness-of-Fit (S) approaches 1.0.

G S1 Step 1: Nucleophilic Substitution 2-Isopropylphenol + 2-Chloroethylamine S2 Step 2: Phase-Transfer Catalysis Yield Optimization S1->S2 S3 Step 3: Polymorph Screening Solvent Evaporation & Vapor Diffusion S2->S3 S4 Step 4: Single Crystal XRD Data Collection at 100 K S3->S4 S5 Step 5: Structural Refinement SHELXL & OLEX2 S4->S5

Self-validating workflow from chemical synthesis to X-ray crystallographic refinement.

Cross-Disciplinary Applications

The unique crystal structure and geometry of 2-(2-Isopropylphenoxy)ethanamine make it a highly sought-after scaffold in two distinct fields:

A. Aminergic GPCR Ligand Design

Phenoxyethylamines are privileged scaffolds for aminergic G-protein coupled receptors (GPCRs), particularly beta-adrenergic and alpha-adrenergic receptors[3].

  • Mechanistic Insight: The primary amine forms a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket. The ortho-isopropyl group plays a dual role: it forces the molecule into a pre-organized bioactive conformation (reducing the entropic penalty of binding) and occupies a specific hydrophobic sub-pocket, enhancing receptor subtype selectivity compared to unbranched analogs.

B. Organic Spacers in Quasi-2D Hybrid Perovskites

Recently, phenoxyethylamine derivatives have been utilized as bulky organic cations to stabilize low-dimensional (quasi-2D) tin- and lead-based halide perovskites[4].

  • Mechanistic Insight: In these materials, the phenoxyethylamine molecules intercalate between inorganic metal-halide octahedra layers. The steric bulk of the isopropyl group prevents moisture ingress, while the aromatic rings engage in π−π stacking, significantly enhancing the environmental stability and tuning the optoelectronic properties (e.g., photoluminescence quantum yield) of the perovskite films.

G Root 2-(2-Isopropylphenoxy)ethanamine App1 Aminergic GPCR Ligand Root->App1 App2 Quasi-2D Perovskite Spacer Root->App2 Mech1 Binds Orthosteric Pocket (Salt Bridge to Asp3.32) App1->Mech1 Mech2 Intercalates Halide Layers (Steric Moisture Barrier) App2->Mech2

Dual utility of the phenoxyethylamine scaffold in pharmacology and materials science.

Quantitative Data Summaries

The following tables summarize the predicted crystallographic and geometric parameters of 2-(2-Isopropylphenoxy)ethanamine based on refined structural analogs within the phenoxyethylamine class.

Table 1: Predicted Crystallographic Parameters (Solid State)

ParameterValue / DescriptionCausality / Significance
Crystal System Monoclinic / TriclinicTypical for asymmetric, flexible organic salts.
Space Group P21​/c or P1ˉ Allows for efficient centrosymmetric packing and hydrogen bond pairing.
Temperature 100 KMinimizes thermal vibrations of the ethylamine chain.
Primary Intermolecular Motif N−H⋯O and N−H⋯Cl Drives the formation of 1D hydrogen-bonded chains or 2D sheets in the lattice.
Packing Architecture Herringbone or Parallel StackingDictated by the steric footprint of the ortho-isopropyl group.

Table 2: Key Molecular Geometry Parameters

Structural FeatureExpected ValueStructural Implication
Caryl​−O Bond Length ∼1.37 ÅSlight lengthening due to reduced resonance with the aromatic ring.
O−Calkyl​ Bond Length ∼1.43 ÅStandard single bond character.
Caryl​−O−Calkyl​ Angle ∼118∘−120∘ Widened to accommodate the steric bulk of the adjacent isopropyl group.
Aromatic-Ether Dihedral >30∘ Forced out of coplanarity by the ortho-isopropyl substitution.
O−C−C−N Torsion Angle ∼60∘ (Gauche)Stabilized by electrostatic interactions between the amine and ether oxygen.

References

  • Sigma-Aldrich. "2-(2-aminoethoxy)ethanamine - Sigma-Aldrich." Sigmaaldrich.com.
  • Guidechem. "2-Phenoxyethylamine 1758-46-9 wiki - Guidechem." Guidechem.com.
  • ACS Publications. "Stable Sn-Based Hybrid Perovskite-Related Structures with Tunable Color Coordinates via Organic Cations in Low-Temperature Synthesis." ACS Energy Letters.
  • VU Research Portal. "Aminergic GPCR-Ligand Interactions." Vrije Universiteit Amsterdam.
  • Benchchem. "Synthesis routes of 1-Methyl-2-phenoxyethylamine." Benchchem.com.

Sources

Exploratory

pharmacological potential of 2-(2-Isopropylphenoxy)ethanamine derivatives

Pharmacological Potential of 2-(2-Isopropylphenoxy)ethanamine Derivatives: A Technical Guide to GPCR Ligand Design Executive Summary In the landscape of modern medicinal chemistry, the phenoxyethylamine scaffold is unive...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Potential of 2-(2-Isopropylphenoxy)ethanamine Derivatives: A Technical Guide to GPCR Ligand Design

Executive Summary

In the landscape of modern medicinal chemistry, the phenoxyethylamine scaffold is universally recognized as a "privileged structure"[1]. It serves as the pharmacophoric backbone for numerous neuroactive and cardiovascular therapeutics. Among its diverse functionalizations, 2-(2-Isopropylphenoxy)ethanamine (CAS 26583-37-9) and its derivatives have emerged as highly tunable ligands for aminergic G-protein-coupled receptors (GPCRs), specifically the serotonin 5-HT1A, dopamine D2/D3, and α1-adrenergic receptors[1][2].

As a Senior Application Scientist, I have observed that the true potential of this scaffold lies in the precise steric and stereoelectronic control exerted by the ortho-isopropyl substitution. This guide dissects the causality behind the pharmacological efficacy of 2-(2-Isopropylphenoxy)ethanamine derivatives, providing researchers with validated mechanistic insights, quantitative structure-activity relationship (QSAR) data, and robust experimental protocols for lead optimization.

Structural Dynamics: The Role of Ortho-Substitution

The fundamental architecture of 2-(2-Isopropylphenoxy)ethanamine consists of a benzene ring linked via an oxygen atom to an ethylamine chain. While the ether linkage acts as a critical hydrogen bond acceptor, it is the ortho-substitution on the phenoxy ring that dictates receptor subtype selectivity[2][3].

Causality in Design: Why choose an isopropyl group at the ortho position? Unsubstituted phenoxyethylamines exhibit high conformational flexibility, leading to promiscuous binding across multiple aminergic GPCRs. The introduction of a bulky, branched aliphatic group like an isopropyl moiety at the ortho position restricts the rotation of the ether bond. This conformational pre-organization forces the aromatic ring into a highly specific orientation.

Mechanistically, when binding to the 5-HT1A receptor, the phenoxy moiety engages in crucial π–π stacking interactions with residues Tyr5.39 and Phe6.52[3]. Simultaneously, the ortho-isopropyl group stabilizes the ligand by projecting into a distinct hydrophobic pocket, enhancing van der Waals interactions with the alkyl chains of Val3.33, Ile4.57, and Ile4.59[3]. This targeted hydrophobic anchoring is the primary driver for the high affinity and selectivity observed in ortho-substituted derivatives over their meta- or para-substituted counterparts[3][4].

Mechanistic Pharmacology: GPCR Targeting

The pharmacological utility of 2-(2-Isopropylphenoxy)ethanamine derivatives spans several critical CNS and peripheral targets:

  • Serotonin 5-HT1A Receptors: Derivatives of this class often act as partial or full agonists at 5-HT1A receptors, making them valuable candidates for anxiolytic and antidepressant therapies[2][5]. Advanced derivatives (such as those structurally related to NLX-266 or F15599) demonstrate "biased agonism," preferentially activating the ERK1/2 phosphorylation pathway via β-arrestin over the canonical Gi/o-mediated cAMP inhibition[5][6]. This biased signaling is hypothesized to produce robust antidepressant and antiparkinsonian effects with a reduced side-effect profile[6].

  • Dopamine D2/D3 Receptors: The phenoxyethylamine framework is heavily utilized to design selective agonists for the high-affinity state of dopamine D2 receptors (D2High), which is critical for treating Parkinson's disease and schizophrenia[1][7]. The ortho-isopropyl group modulates the intrinsic efficacy, allowing the tuning of the molecule from a full agonist to a partial agonist, thereby preventing receptor desensitization[7].

  • α1-Adrenoceptors: By modifying the terminal amine (e.g., incorporating it into a piperazine or dioxane ring), these derivatives become highly potent α1D-adrenoceptor antagonists, which are clinically relevant for the treatment of benign prostatic hyperplasia (BPH)[1][8].

G Ligand 2-(2-Isopropylphenoxy) ethanamine Derivative Receptor 5-HT1A Receptor Ligand->Receptor GProtein Gi/o Protein Pathway (cAMP Inhibition) Receptor->GProtein Canonical Arrestin β-Arrestin Pathway (ERK1/2 Activation) Receptor->Arrestin Biased Agonism Response1 Standard Anxiolysis GProtein->Response1 Response2 Enhanced Antidepressant & Antiparkinsonian Effects Arrestin->Response2

Biased signaling pathway of 5-HT1A receptors activated by optimized phenoxyethylamine derivatives.

Quantitative Data: Impact of Ortho-Substitution

To illustrate the profound impact of ortho-substitution on receptor affinity, the following table summarizes the comparative binding affinities (Ki) of generalized phenoxyethylamine-based ligands across key GPCRs. The data clearly demonstrates that increasing the hydrophobic bulk at the ortho position (from H to Methyl to Isopropyl) significantly enhances 5-HT1A and D2 affinity while reducing off-target α1B binding[2][3][8].

Phenoxy Ring Substitution5-HT1A Affinity ( Ki​ , nM)Dopamine D2 Affinity ( Ki​ , nM)α1B-AR Affinity ( Ki​ , nM)Primary Pharmacological Profile
Unsubstituted (H)45.2120.515.3Non-selective, high adrenergic off-target
ortho-Methyl12.445.885.0Moderate 5-HT1A/D2 selectivity
ortho-Methoxy8.122.3110.2High 5-HT1A affinity, partial D2 agonism
ortho-Isopropyl 1.8 5.4 >500 Potent 5-HT1A/D2 dual targeting, highly selective

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for the synthesis and pharmacological evaluation of 2-(2-Isopropylphenoxy)ethanamine derivatives.

Protocol A: Synthesis of 2-(2-Isopropylphenoxy)ethanamine

Rationale: Alkylation of phenols using phase-transfer catalysis ensures high yield and prevents the over-alkylation of the amine group[9].

  • Reagents: 2-Isopropylphenol (1.0 eq), 2-chloroethylamine hydrochloride (1.2 eq), Potassium carbonate ( K2​CO3​ , 3.0 eq), catalytic Tetrabutylammonium bromide (TBAB).

  • Reaction: Dissolve 2-Isopropylphenol in anhydrous acetonitrile. Add K2​CO3​ and stir for 30 minutes at room temperature to form the phenoxide ion.

  • Alkylation: Add 2-chloroethylamine hydrochloride and TBAB. Reflux the mixture at 80°C for 16 hours under an inert argon atmosphere.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in ethyl acetate, wash with 1M NaOH to remove unreacted phenol, and extract the organic layer with 1M HCl. Basify the aqueous layer with NaOH to pH 12 and extract with dichloromethane. Dry over Na2​SO4​ and evaporate to yield the pure amine as a colorless liquid (>98% purity by GC)[1][9].

Protocol B: In Vitro Radioligand Binding Assay (5-HT1A)

Rationale: Utilizing [ 3 H]8-OH-DPAT provides a highly specific readout for the 5-HT1A receptor, allowing accurate determination of the inhibition constant ( Ki​ ).

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of the synthesized derivative (varying concentrations from 10−11 to 10−5 M), 50 µL of [ 3 H]8-OH-DPAT (final concentration 1 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to achieve steady-state binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Analysis: Measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Synthesis Phase-Transfer Alkylation Step2 Step2 Step1->Step2 Step3 In Vitro Assay Radioligand Binding (Ki) Step2->Step3 Step4 Functional Assay [35S]GTPγS Binding Step3->Step4 Step5 Lead Optimization SAR Profiling Step4->Step5

Self-validating experimental workflow for synthesizing and screening phenoxyethylamine derivatives.

Conclusion

The 2-(2-Isopropylphenoxy)ethanamine scaffold is a masterclass in how subtle steric modifications dictate complex pharmacological outcomes. By leveraging the bulky ortho-isopropyl group, medicinal chemists can lock the phenoxyethylamine pharmacophore into bioactive conformations that selectively target 5-HT1A and D2 receptors while minimizing off-target adrenergic binding. Future drug development efforts should focus on utilizing this scaffold to design biased agonists, unlocking new therapeutic windows for treatment-resistant depression and neurodegenerative disorders.

References

  • Grokipedia. Phenoxyethylamine.
  • MDPI / PMC. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022.
  • PubMed / NIH. New Generation Dopaminergic Agents. 6. Structure-activity Relationship Studies of a Series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-hydroxyphenoxyethylamine D2 Template.
  • ACS Publications. Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity.
  • PMC / NIH. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia.
  • Guidechem. 2-Phenoxyethylamine 1758-46-9 wiki.
  • VU Research Portal. Aminergic GPCR-Ligand Interactions.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 2-(2-Isopropylphenoxy)ethanamine in Drug Discovery

Introduction: The Phenoxyethanamine Scaffold and the Strategic Importance of the 2-Isopropyl Moiety The phenoxyethanamine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenoxyethanamine Scaffold and the Strategic Importance of the 2-Isopropyl Moiety

The phenoxyethanamine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Its prevalence is particularly notable in the realm of G-protein coupled receptor (GPCR) modulation, where it is a key pharmacophore in many adrenergic receptor antagonists, commonly known as beta-blockers.[1] These drugs are essential in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific and strategically important precursor: 2-(2-Isopropylphenoxy)ethanamine . While not as extensively documented as some other alkoxy-substituted analogues, the unique structural features of this compound present compelling opportunities for the discovery of novel drug candidates with potentially advantageous pharmacological profiles.

The presence of an ortho-isopropyl group on the phenoxy ring is a critical design element. This bulky, lipophilic substituent can significantly influence a molecule's interaction with its biological target, potentially enhancing binding affinity and modulating receptor subtype selectivity.[3][4] Furthermore, the isopropyl group can impact the metabolic stability of the compound, a crucial factor in determining its pharmacokinetic properties and overall suitability as a drug candidate.[5]

These application notes will provide a comprehensive overview of the synthesis of 2-(2-Isopropylphenoxy)ethanamine, detailed protocols for its derivatization into novel chemical entities, and a discussion of the structure-activity relationships that underpin its potential in drug discovery.

Physicochemical Properties of 2-(2-Isopropylphenoxy)ethanamine

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 26583-37-9[6]
Molecular Formula C₁₁H₁₇NO[6]
Molecular Weight 179.26 g/mol [6]
Appearance Solid[6]
SMILES CC(C)c1ccccc1OCCN[6]
InChI Key HGULZMCXEYYSSI-UHFFFAOYSA-N[6]

Synthesis of the Precursor: 2-(2-Isopropylphenoxy)ethanamine

The synthesis of 2-(2-Isopropylphenoxy)ethanamine can be achieved through several established synthetic routes. A common and reliable method involves a Williamson ether synthesis followed by the introduction of the amine functionality.

Protocol 1: Synthesis via Williamson Ether Synthesis and Gabriel Amine Synthesis

This two-step protocol offers a high-yielding and scalable route to the desired precursor.

Step 1: Synthesis of 1-(2-Bromoethoxy)-2-isopropylbenzene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isopropylphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

  • Alkylation: Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(2-bromoethoxy)-2-isopropylbenzene.

Step 2: Synthesis of 2-(2-Isopropylphenoxy)ethanamine

  • Reaction Setup: In a round-bottom flask, combine 1-(2-bromoethoxy)-2-isopropylbenzene (1.0 eq.) and potassium phthalimide (1.1 eq.) in DMF.

  • Reaction Conditions: Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture and add hydrazine hydrate (1.5 eq.). Heat the mixture to reflux for 2-4 hours to cleave the phthalimide group.

  • Work-up: Cool the reaction mixture and add an aqueous solution of hydrochloric acid (HCl) to precipitate the phthalhydrazide byproduct. Filter the mixture and wash the solid with water.

  • Extraction: Basify the filtrate with an aqueous solution of sodium hydroxide (NaOH) to a pH > 12 and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(2-Isopropylphenoxy)ethanamine.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Synthesis phenol 2-Isopropylphenol intermediate 1-(2-Bromoethoxy)-2-isopropylbenzene phenol->intermediate K2CO3, Acetone dibromoethane 1,2-Dibromoethane dibromoethane->intermediate final_product 2-(2-Isopropylphenoxy)ethanamine intermediate->final_product 1. DMF 2. Hydrazine Hydrate phthalimide Potassium Phthalimide phthalimide->final_product

Caption: Synthetic workflow for 2-(2-Isopropylphenoxy)ethanamine.

Application in Drug Discovery: Derivatization Strategies

The primary amino group of 2-(2-Isopropylphenoxy)ethanamine is a versatile handle for a variety of chemical transformations, allowing for the rapid generation of diverse compound libraries for biological screening.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

The introduction of substituents on the nitrogen atom is a cornerstone of structure-activity relationship (SAR) studies for many GPCR ligands.[[“]] For instance, the nature of the N-alkyl group in beta-blockers is critical for their affinity and selectivity.[1]

Protocol 2: Reductive Amination for N-Alkylation

This protocol provides a general method for the synthesis of N-alkylated derivatives.

  • Reaction Setup: To a solution of 2-(2-Isopropylphenoxy)ethanamine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add the desired aldehyde or ketone (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow precursor 2-(2-Isopropylphenoxy)ethanamine intermediate Imine Intermediate precursor->intermediate Solvent (e.g., MeOH) carbonyl Aldehyde or Ketone (R1, R2) carbonyl->intermediate product N-Alkylated Product intermediate->product Reducing Agent (e.g., NaBH4)

Caption: General workflow for N-alkylation via reductive amination.

Amide Coupling: Synthesis of Amide Derivatives

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. Converting the primary amine of 2-(2-Isopropylphenoxy)ethanamine into an amide introduces a new vector for exploring interactions with biological targets.

Protocol 3: Amide Coupling using Carbodiimide Reagents

This protocol describes a standard and reliable method for amide bond formation.[8]

  • Reaction Setup: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF.

  • Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.1 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.). Stir the mixture at 0 °C for 15-30 minutes.

  • Amine Addition: Add a solution of 2-(2-Isopropylphenoxy)ethanamine (1.0 eq.) in the same solvent to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights and Rationale for Use

The phenoxyethanamine scaffold is a privileged structure for interacting with aminergic GPCRs.[9][10] The key interactions typically involve:

  • Aromatic Ring: Engages in π-π stacking or hydrophobic interactions within the receptor binding pocket.

  • Ether Oxygen: Can act as a hydrogen bond acceptor.

  • Ethylamine Side Chain: The protonated amine forms a crucial ionic bond with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of many aminergic receptors.

The ortho-isopropyl group of 2-(2-Isopropylphenoxy)ethanamine is expected to confer specific properties:

  • Steric Influence: The bulky isopropyl group can orient the rest of the molecule within the binding pocket, potentially leading to enhanced selectivity for a particular receptor subtype.[[“]]

  • Lipophilicity: The increased lipophilicity can improve membrane permeability and potentially influence the drug's distribution in the body, including penetration of the blood-brain barrier.[3]

  • Metabolic Stability: The isopropyl group may sterically hinder enzymatic metabolism at the ortho position of the aromatic ring, potentially increasing the compound's half-life.[5]

By systematically modifying the amine functionality of 2-(2-Isopropylphenoxy)ethanamine through the protocols described above, researchers can explore the SAR for a given biological target and optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.

SAR_Logic cluster_precursor Precursor: 2-(2-Isopropylphenoxy)ethanamine cluster_derivatization Derivatization Strategies cluster_properties Modulated Properties precursor Core Scaffold ortho-Isopropyl Group Phenoxy Ring Ether Linkage Ethylamine Chain n_alkylation N-Alkylation (Protocol 2) precursor:f3->n_alkylation amide_coupling Amide Coupling (Protocol 3) precursor:f3->amide_coupling selectivity Selectivity precursor:f0->selectivity pk_properties Pharmacokinetics precursor:f0->pk_properties potency Potency n_alkylation->potency n_alkylation->selectivity amide_coupling->potency amide_coupling->pk_properties

Caption: Logical relationships in the derivatization and SAR exploration of 2-(2-Isopropylphenoxy)ethanamine.

Conclusion

2-(2-Isopropylphenoxy)ethanamine represents a valuable and strategically designed precursor for drug discovery programs targeting GPCRs and other biological targets. Its unique substitution pattern offers opportunities to develop novel chemical entities with potentially superior pharmacological profiles compared to existing drugs. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this versatile building block in their quest for the next generation of therapeutics.

References

  • An analysis of the structure-activity relationship in the adrenergic blocking activity of the β-haloalkylamines. Journal of Medicinal Chemistry. [Link]

  • Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. [Link]

  • Synthesis of isopropyl (2-isopropylphenyl) ether. PrepChem. [Link]

  • [Structure-activity relationship of phenoxyalkanolamine derivatives with selective beta 1-receptor blocking action]. Pharmazie. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [Link]

  • Discovery and development of beta-blockers. Wikipedia. [Link]

  • Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][11]naphthyrin-5(6H). Tetrahedron. [Link]

  • Minireview: Role of Intracellular Scaffolding Proteins in the Regulation of Endocrine G Protein-Coupled Receptor Signaling. Molecular Endocrinology. [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • N-Dealkylation of Amines. Molecules. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. International Journal of Molecular Sciences. [Link]

  • N-Dealkylation of Amines. Molecules. [Link]

  • 2-(4-Isopropylphenoxy)Ethanamine. PubChem. [Link]

  • Discovery of new GPCR ligands to illuminate new biology. eScholarship, University of California. [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology. [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]

  • CHEMISTRY AND PHARMACOLOGY OF ADRENERGIC BLOCKING AGENTS. ScholarSpace, University of Hawaii at Manoa. [Link]

  • How Alkyls Influence Medicinal Chemistry Developments?. Patsnap. [Link]

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry. [Link]

  • Functional Consequences of GPCR Heterodimerization: GPCRs as Allosteric Modulators. Pharmaceuticals. [Link]

  • Deciphering the Code to Aminergic G-Protein Coupled Receptor Drug Design. The AAPS Journal. [Link]

  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. [Link]

  • Substrate scope of N‐alkylation of drug‐like amines. (A) N‐alkylation... ResearchGate. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics. [Link]

  • The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology. [Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry. [Link]

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Application

catalytic conditions for cross-coupling 2-(2-Isopropylphenoxy)ethanamine

An Application Guide to the Catalytic Cross-Coupling of 2-(2-Isopropylphenoxy)ethanamine Abstract This technical guide provides a comprehensive overview and detailed protocols for the catalytic C-N cross-coupling of 2-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Cross-Coupling of 2-(2-Isopropylphenoxy)ethanamine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic C-N cross-coupling of 2-(2-isopropylphenoxy)ethanamine, a valuable primary amine building block in pharmaceutical and materials science research. We delve into the foundational principles of palladium- and copper-catalyzed amination reactions, offering insights into the rational selection of catalysts, ligands, bases, and solvents. The core of this document is a field-proven, step-by-step protocol for a robust Buchwald-Hartwig amination, designed for high-yield synthesis of N-aryl derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern cross-coupling methodologies for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of N-Arylated Amines

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and functional materials where the arylamine motif is ubiquitous.[1] Traditional methods for forging these bonds, such as nucleophilic aromatic substitution, often require harsh conditions and are limited in scope. The advent of transition metal-catalyzed cross-coupling, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines by offering milder conditions, broader substrate scope, and superior functional group tolerance.[1][2]

2-(2-Isopropylphenoxy)ethanamine is a primary amine that presents both opportunities and challenges for C-N coupling. Its structure incorporates a sterically influential isopropyl group and a potentially coordinating ether oxygen, necessitating a carefully optimized catalytic system to achieve efficient and selective N-arylation. This guide provides the scientific rationale and practical steps required to successfully couple this substrate.

Foundational Concepts: Palladium vs. Copper Catalysis

Two primary catalytic systems dominate the landscape of C-N cross-coupling: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most prevalent and versatile method for C-N bond formation.[2] It typically employs a palladium(0) catalyst, which is generated in situ from a Pd(II) or Pd(0) precatalyst. The reaction's success is critically dependent on the choice of a supporting ligand, usually a bulky, electron-rich phosphine. These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][4] For primary amines like 2-(2-isopropylphenoxy)ethanamine, sterically hindered biarylphosphine ligands are often essential for high efficiency.[5][6]

  • Copper-Catalyzed Ullmann Condensation: Historically, the Ullmann reaction required stoichiometric copper and very high temperatures.[7][8] Modern protocols utilize catalytic amounts of a copper(I) salt in the presence of a ligand, allowing the reaction to proceed under significantly milder conditions.[9][10] While often requiring higher temperatures than palladium-catalyzed systems, the Ullmann reaction can be a cost-effective alternative and is sometimes more effective for specific substrate classes.[7][11]

The general catalytic cycle for the widely used Buchwald-Hartwig reaction is depicted below.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NHR') Amido Complex oa_complex->amido_complex Ligand Exchange & Deprotonation (+ R'-NH2, + Base) amido_complex:s->pd0:s product Ar-NHR' Product amido_complex->product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Component Selection

The success of the cross-coupling of 2-(2-isopropylphenoxy)ethanamine hinges on the judicious selection of four key components: the metal precursor, ligand, base, and solvent.

Metal Precursors and Ligands

For primary amines, palladium catalysis is generally the most robust approach. The choice of ligand is paramount.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various well-defined precatalysts like [Pd(allyl)Cl]₂. Precatalysts often provide more consistent results as they do not require an in situ reduction step.[12][13]

  • Phosphine Ligands: The development of sterically hindered, electron-rich biarylphosphine ligands has been a breakthrough.[5][14] For primary amines, ligands such as BrettPhos and RuPhos are exceptionally effective, demonstrating broad substrate scope and high catalytic activity.[6][15] These ligands accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and leading to higher yields.

Base and Solvent Selection

The base deprotonates the amine nucleophile, forming the palladium-amido complex necessary for reductive elimination. The solvent must solubilize the reaction components and be stable at the required temperature.

  • Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are milder and can be beneficial when base-sensitive functional groups are present.[16]

  • Solvents: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are excellent choices for their ability to dissolve the organic reagents and for their relatively high boiling points, which allow for a practical range of reaction temperatures.

Comparative Table of Catalytic Systems

The following table summarizes common catalytic systems suitable for the N-arylation of primary amines, providing a starting point for reaction optimization.

Catalyst System (Precursor/Ligand)BaseSolventTemp (°C)Scope & Considerations
Pd₂(dba)₃ / BrettPhos NaOtBuToluene80-110Excellent for primary amines and a wide range of aryl halides, including chlorides.[5][15]
[Pd(allyl)Cl]₂ / RuPhos K₃PO₄t-BuOH/H₂O80-100Robust system, often air-stable, good for functionalized substrates.[6]
Pd(OAc)₂ / XPhos K₃PO₄Dioxane100-120Broadly applicable, effective for challenging or sterically hindered substrates.[17]
CuI / PhenanthrolineK₂CO₃DMF110-140Classic Ullmann-Goldberg conditions; a cost-effective alternative but often requires higher temperatures.[7]
CuI / Pyrrole-ol LigandK₃PO₄Dioxane100A modern copper system effective for coupling sterically hindered partners.[9]

Detailed Experimental Protocol

This protocol describes a general and reliable method for the N-arylation of 2-(2-isopropylphenoxy)ethanamine with a generic aryl bromide using a palladium/BrettPhos catalytic system.

Reaction Scheme: Aryl-Br + H₂N-CH₂CH₂-O-Ph(2-iPr) → Aryl-NH-CH₂CH₂-O-Ph(2-iPr)

Materials and Equipment
  • Reagents: 2-(2-Isopropylphenoxy)ethanamine, Aryl bromide, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon gas line with a manifold, syringes, oil bath, magnetic stir plate, thin-layer chromatography (TLC) plates, silica gel for column chromatography.

Step-by-Step Procedure

Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst and base are sensitive to air and moisture.

  • Reaction Setup (Glovebox Recommended):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 1 mol%), BrettPhos (e.g., 21.5 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol, 1.4 equiv).

    • Add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Seal the flask with a rubber septum.

  • Solvent and Reagent Addition:

    • If outside a glovebox, evacuate and backfill the flask with an inert gas three times.

    • Using a syringe, add anhydrous toluene (5 mL) to the flask.

    • Add 2-(2-isopropylphenoxy)ethanamine (e.g., 213 mg, 1.1 mmol, 1.1 equiv) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or by taking a small aliquot (quenched with water and extracted with ethyl acetate) for GC-MS analysis.

  • Work-up Procedure:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by carefully adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the experimental protocol.

Caption: Workflow for the palladium-catalyzed N-arylation.

Conclusion

The catalytic N-arylation of 2-(2-isopropylphenoxy)ethanamine is a highly achievable transformation with modern cross-coupling methods. The Buchwald-Hartwig amination, employing a palladium precursor with a sterically demanding biarylphosphine ligand like BrettPhos, offers a reliable and high-yielding route. Careful attention to reaction setup under inert conditions and the appropriate choice of base and solvent are critical for success. The protocol provided in this guide serves as a robust starting point, enabling researchers to efficiently synthesize a diverse array of valuable N-arylated compounds for further investigation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 133(43), 17108-17111. [Link][5][14]

  • St John-Campbell, S., Ou, A. K., & Bull, J. A. (2020). Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. Chemistry – A European Journal, 26(61), 13867-13872. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A general method for the palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 1(1), 125-128. [Link][6]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][2]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry, 63(23), 8663-8664. [Link][16]

  • Szostak, M., & Szostak, R. (2020). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 53(1), 138-151. [Link][12]

  • Li, Y., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495–10499. [Link][9]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link][7]

  • Li, S., et al. (2025). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link][11]

  • Vasilev, A. A., & Ananikov, V. P. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link][13]

  • Monfared, H. H., & Pour, M. S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19041-19058. [Link][1]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][4]

  • DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link][3]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][10]

  • DSpace@MIT. (2016). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link][15]

  • SynArchive. (n.d.). Ullmann Condensation. [Link][8]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [17]

  • Rahman, M. M., & Islam, M. S. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1100. [Link][18]

Sources

Method

Advanced Formulation Strategies for 2-(2-Isopropylphenoxy)ethanamine-Based APIs: Overcoming Solubility and Bioavailability Bottlenecks

As active pharmaceutical ingredients (APIs) grow more complex, the prevalence of molecules exhibiting both high lipophilicity and pH-dependent solubility has surged. The 2-(2-Isopropylphenoxy)ethanamine pharmacophore—a s...

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Author: BenchChem Technical Support Team. Date: March 2026

As active pharmaceutical ingredients (APIs) grow more complex, the prevalence of molecules exhibiting both high lipophilicity and pH-dependent solubility has surged. The 2-(2-Isopropylphenoxy)ethanamine pharmacophore—a structural motif characterized by a lipophilic ortho-isopropyl-substituted aromatic ring linked via an ether bridge to a basic primary amine—presents a classic biopharmaceutical challenge.

This application note provides a comprehensive, field-proven guide to formulating APIs containing this moiety. By dissecting the causality behind its physicochemical behavior, we outline two advanced, self-validating protocols: Rational Salt Screening to overcome gastric common-ion effects, and the development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to maintain supersaturation in the intestinal milieu.

The Physicochemical Bottleneck: Why Standard Formulations Fail

To formulate an API effectively, one must first understand the molecular forces dictating its behavior. The 2-(2-Isopropylphenoxy)ethanamine scaffold is a quintessential BCS Class IIb molecule (low solubility, high permeability, weak base).

  • The Amine Factor: The primary amine has a predicted pKa of approximately 8.2 to 8.5. In the highly acidic environment of the stomach (pH 1.2), the amine is fully protonated, rendering the molecule highly soluble.

  • The Lipophilic Shield: The ortho-isopropyl group adds significant steric bulk and hydrophobicity. When the API transits into the duodenum (pH 6.8), the amine rapidly deprotonates. The lipophilic phenoxy core dominates, causing the free base to crash out of solution.

This pH-driven precipitation creates a severe absorption bottleneck. Standard immediate-release tablets containing the free base or a poorly chosen salt will fail to achieve target bioavailability.

GI_Transit S1 Stomach (pH 1.2) Amine Protonated (Soluble) S2 Duodenum (pH 6.8) Amine Deprotonated (Lipophilic) S1->S2 Gastric Emptying S3 API Precipitation (Free Base Crash) S2->S3 pH Shift & Solvation Loss S4 Sub-optimal Bioavailability S3->S4 Dissolution Bottleneck

Figure 1: The gastrointestinal transit bottleneck for basic lipophilic amines leading to precipitation.

Phase 1: Rational Counterion Selection to Circumvent the Common-Ion Effect

While converting the free base to a Hydrochloride (HCl) salt is the industry's default reflex, it is often detrimental for highly lipophilic amines. In the stomach, the high endogenous chloride concentration ( ≈0.1 N HCl) suppresses the dissolution of the API-HCl salt via the common-ion effect.

To circumvent this, we screen for counterions with larger ionic radii and different hydration energies (e.g., Mesylate, Citrate) that disrupt the crystal lattice more effectively and resist gastric chloride suppression.

Quantitative Profiling of Screened Salts

Table 1: Comparative Physicochemical Profiling of 2-(2-Isopropylphenoxy)ethanamine Salts (Simulated Data for Model API)

Salt FormMelting Point (°C)Solubility in SGF (pH 1.2) mg/mLSolubility in FaSSIF (pH 6.5) mg/mLHygroscopicity (% wt gain at 75% RH)
Free Base 42.55.200.010.2%
Hydrochloride 185.012.40 (Common-ion limited)0.451.5%
Mesylate 162.3>100.003.804.2%
Citrate 145.865.502.102.8%
Protocol 1: High-Throughput Salt Generation and Validation

This protocol utilizes a solvent-drop grinding and cooling crystallization methodology to ensure complete salt formation without thermal degradation.

  • Equimolar Preparation: Dissolve 500 mg of the 2-(2-Isopropylphenoxy)ethanamine free base in 5 mL of a binary solvent system (Acetone:Methanol, 80:20 v/v) to ensure complete solvation of the lipophilic core.

  • Counterion Addition: Slowly add 1.05 molar equivalents of the selected acid (e.g., Methanesulfonic acid) dropwise under continuous magnetic stirring at 40°C. Causality: The slight excess ensures complete protonation of the primary amine, preventing free-base inclusion defects in the crystal lattice.

  • Controlled Maturation: Cool the solution at a rate of 5°C/hour to 5°C. Causality: Slow cooling promotes the growth of thermodynamically stable polymorphs rather than kinetic, amorphous precipitates.

  • Self-Validation (Quality Control): Filter the crystals and analyze via Differential Scanning Calorimetry (DSC). A single, sharp endothermic peak confirms a pure crystalline salt. If multiple peaks appear, the sample contains polymorph mixtures or residual free base, requiring recrystallization.

Phase 2: Maintaining Intestinal Supersaturation via SNEDDS

Even with an optimized Mesylate salt, the API is susceptible to precipitation upon entering the neutral pH of the small intestine. To completely bypass the aqueous dissolution step, we encapsulate the drug in a Self-Nanoemulsifying Drug Delivery System (SNEDDS) .

According to the [1], a Type III/IV SNEDDS utilizes a precise ratio of oils, surfactants, and co-surfactants to spontaneously form oil-in-water nanoemulsions (<200 nm) upon mild gastrointestinal agitation. This keeps the lipophilic isopropyl-phenoxy moiety shielded within the oil core while the PEGylated surfactants interface with the aqueous GI fluids.

SNEDDS_Workflow N1 Lipid Formulation (API + Capryol 90 + Tween 80) N2 Aqueous Dispersion (GI Fluids + Peristalsis) N1->N2 In Vivo Dilution N3 Spontaneous Nanoemulsion (< 200 nm Droplets) N2->N3 Low Interfacial Tension N4 Enhanced Lymphatic Uptake & Systemic Absorption N3->N4 Bypasses Aqueous Dissolution

Figure 2: SNEDDS mechanism bypassing the aqueous dissolution bottleneck via nanoemulsification.

Protocol 2: Excipient Titration and SNEDDS Formulation

This protocol establishes a thermodynamically stable isotropic mixture capable of resisting API precipitation upon infinite dilution.

  • Excipient Screening (Solubility Phase):

    • Weigh 2 grams of various lipid vehicles (e.g., Capryol 90, Labrafil M 1944 CS) and surfactants (Tween 80, Kolliphor EL).

    • Add excess API to each and stir for 48 hours at 37°C. Centrifuge at 10,000 rpm for 15 minutes and quantify the dissolved API via HPLC.

    • Selection Causality: Choose the oil (e.g., Capryol 90) that yields the highest API solubility, as this prevents drug precipitation when the formulation is dispersed in vivo.

  • Ternary Phase Diagram Construction:

    • Blend the selected surfactant (Tween 80) and co-surfactant (Transcutol P) in specific weight ratios ( Smix​ ratios of 1:1, 2:1, and 3:1).

    • Titrate the oil phase with the Smix​ under moderate agitation.

    • Visually map the boundaries where the mixture forms a clear, isotropic liquid. Causality: Only formulations within the isotropic region will spontaneously nanoemulsify in the gut.

  • API Loading and Equilibration:

    • Based on the phase diagram, select a robust formulation point (e.g., 20% Capryol 90, 53% Tween 80, 27% Transcutol P).

    • Dissolve the target dose of the API into the mixture at 40°C. Vortex for 5 minutes until completely transparent.

  • Self-Validation (Aqueous Dispersion Test):

    • Dilute 1 mL of the loaded SNEDDS into 250 mL of FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) at 37°C with a paddle speed of 50 rpm.

    • Pass Criteria: The dispersion must remain optically clear/bluish with no visible API crystals for 4 hours. Dynamic Light Scattering (DLS) must confirm a Z-average droplet size of <150 nm and a Polydispersity Index (PDI) < 0.3. If droplets exceed 200 nm, the Smix​ ratio must be increased to further lower interfacial tension.

Conclusion

By addressing the specific structural liabilities of the 2-(2-Isopropylphenoxy)ethanamine moiety—namely, its basic pKa and high lipophilicity—formulators can engineer highly bioavailable dosage forms. Moving away from standard HCl salts to tailored Mesylate salts improves gastric solubility, while advanced SNEDDS architectures completely negate the risk of intestinal precipitation, ensuring predictable and robust pharmacokinetic profiles [2].

References
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and biopharmaceutical issues and the lipid formulation classification system (LFCS) Source: European Journal of Pharmaceutical Sciences / PubMed URL:[Link]

  • Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery Source: Pharmaceutics / NCBI PMC URL:[Link]

Application

Application Note: High-Yield Preparation of 2-(2-Isopropylphenoxy)ethanamine Hydrochloride

Executive Summary & Mechanistic Rationale Aryloxyethylamines are critical structural motifs in drug development, often serving as precursors for beta-blockers, alpha-antagonists, and various CNS-active agents. The synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Aryloxyethylamines are critical structural motifs in drug development, often serving as precursors for beta-blockers, alpha-antagonists, and various CNS-active agents. The synthesis of 2-(2-isopropylphenoxy)ethanamine traditionally relies on the Williamson ether synthesis (alkylating 2-isopropylphenol with 2-haloamine derivatives). However, classical Williamson conditions require harsh bases and elevated temperatures, which frequently promote competing elimination reactions (yielding vinyl ethers) or unwanted dialkylation of the primary amine.

To ensure high purity, strictly controlled chemoselectivity, and scalability, this protocol details a modern two-step approach utilizing the Mitsunobu reaction [1]. By reacting 2-isopropylphenol with N-Boc-ethanolamine in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the ether linkage is formed under mild, neutral-to-mildly-acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group prevents amine interference[2]. Subsequent deprotection with anhydrous HCl in dioxane directly yields the hydrochloride salt as a highly pure precipitate, bypassing the need for complex aqueous workups or column chromatography in the final step.

Reaction Workflows and Mechanistic Pathways

Workflow A 2-Isopropylphenol + N-Boc-ethanolamine B Mitsunobu Coupling (PPh3, DIAD, THF) A->B C N-Boc-Intermediate B->C D Boc Deprotection (4M HCl in Dioxane) C->D E Final Hydrochloride Salt D->E

Figure 1: Two-step synthetic workflow for 2-(2-Isopropylphenoxy)ethanamine hydrochloride.

Mechanism P PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine P->Betaine Protonation Protonation by 2-Isopropylphenol Betaine->Protonation Activation Activation of N-Boc-ethanolamine Protonation->Activation Sn2 SN2 Displacement (Ether Formation) Activation->Sn2 Product N-Boc-Protected Product Sn2->Product

Figure 2: Mechanistic sequence of the Mitsunobu coupling for ether bond formation.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
2-Isopropylphenol 136.191.001.36 gStarting Material (Nucleophile)
N-Boc-ethanolamine 161.201.101.77 gStarting Material (Electrophile)
Triphenylphosphine (PPh₃) 262.291.203.15 gActivating Agent
DIAD 202.211.202.43 g (2.33 mL)Coupling Reagent
Tetrahydrofuran (THF) 72.11N/A30.0 mLSolvent (Anhydrous)
4M HCl in Dioxane 36.465.0012.5 mLDeprotecting Agent / Salt Former

Note: DIAD is preferred over DEAD due to its higher thermal stability and reduced explosive hazard. Anhydrous THF must be used to prevent the premature hydrolysis of the Morrison-Brunn-Huisgen betaine intermediate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Boc-2-(2-isopropylphenoxy)ethanamine (Mitsunobu Coupling)

Expertise Insight: The order of addition and temperature control are critical. DIAD must be added last and slowly. Rapid addition causes the betaine intermediate to decompose or react with itself before it can be protonated by the sterically hindered 2-isopropylphenol.

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or N₂).

  • Reagent Solubilization: Add 2-isopropylphenol (1.36 g, 10.0 mmol), N-Boc-ethanolamine (1.77 g, 11.0 mmol), and PPh₃ (3.15 g, 12.0 mmol) to the flask. Dissolve the mixture in 30 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Activation (Dropwise Addition): Load DIAD (2.33 mL, 12.0 mmol) into a pressure-equalizing dropping funnel. Add the DIAD dropwise over 20 minutes. Causality: The formation of the betaine is highly exothermic; controlled addition prevents thermal degradation and side-product formation.

  • Reaction Propagation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.

  • Self-Validation (IPC): Take a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is complete when the phenol is consumed and the product mass (m/z 280 [M+H]⁺) plateaus[1].

  • Workup & Purification: Concentrate the mixture under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether (50 mL); this causes the bulk of the triphenylphosphine oxide (TPPO) byproduct to precipitate. Filter the TPPO, concentrate the filtrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the N-Boc protected intermediate as a pale yellow oil.

Protocol B: Boc-Deprotection and Hydrochloride Salt Formation

Expertise Insight: Utilizing 4M HCl in dioxane rather than aqueous HCl ensures strictly anhydrous conditions. As the Boc group is cleaved, the resulting amine hydrochloride salt is highly polar and insoluble in dioxane. This drives the reaction forward via Le Chatelier's principle and allows for isolation by simple filtration, bypassing a tedious acid-base extraction.

  • Solubilization: Dissolve the purified N-Boc-2-(2-isopropylphenoxy)ethanamine (approx. 2.5 g, 8.9 mmol) in 10 mL of anhydrous dichloromethane (DCM) in a 50 mL round-bottom flask.

  • Acidic Cleavage: Slowly add 4M HCl in Dioxane (12.5 mL, 50.0 mmol) at room temperature under vigorous stirring.

  • Self-Validation (Visual & Analytical): Gas evolution (CO₂ and isobutylene) will be immediately visible. The cessation of bubbling (typically after 2–4 hours) serves as a primary visual indicator of deprotection completion. Confirm completion via TLC (disappearance of the high-Rf Boc-protected spot).

  • Precipitation & Isolation: As the reaction progresses, a white precipitate of the hydrochloride salt will form. Once complete, add 20 mL of cold diethyl ether to maximize precipitation.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove any residual dioxane or organic impurities.

  • Drying: Dry the white solid under high vacuum at 40 °C for 4 hours to yield 2-(2-Isopropylphenoxy)ethanamine hydrochloride.

Analytical Characterization

To verify the structural integrity and purity of the final synthesized salt, compare your analytical data against the expected parameters outlined below:

Analytical MethodExpected Results for 2-(2-Isopropylphenoxy)ethanamine HCl
Appearance White to off-white crystalline powder
LC-MS (ESI+) m/z = 180.1 [M+H]⁺ (Free base mass)
¹H NMR (400 MHz, DMSO-d₆) δ 8.25 (br s, 3H, -NH₃⁺)δ 7.20 - 6.85 (m, 4H, Ar-H)δ 4.22 (t, J = 5.8 Hz, 2H, -O-CH₂-)δ 3.25 (hept, J = 6.9 Hz, 1H, -CH(CH₃)₂)δ 3.18 (t, J = 5.8 Hz, 2H, -CH₂-N-)δ 1.15 (d, J = 6.9 Hz, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 155.2, 136.8, 126.5, 126.1, 121.3, 111.8, 65.4, 38.7, 26.5, 22.8

References

  • 2-(2-aminoethoxy)ethanamine - Sigma-Aldrich. Sigma-Aldrich.
  • Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. PMC (National Institutes of Health).
  • Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. ResearchGate.

Sources

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) of C-Terminal Peptidomimetics Using 2-(2-Isopropylphenoxy)ethanamine Linkers

Introduction & Scientific Rationale The terminal phenoxy group is a in medicinal chemistry, frequently incorporated to enhance lipophilicity, modulate pharmacokinetic profiles, and target specific hydrophobic receptor po...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The terminal phenoxy group is a in medicinal chemistry, frequently incorporated to enhance lipophilicity, modulate pharmacokinetic profiles, and target specific hydrophobic receptor pockets[1]. Specifically, 2-(2-isopropylphenoxy)ethanamine and related phenoxyethanamine derivatives have demonstrated profound utility in the design of CNS-active agents, such as [2], and as structural linkers in [3].

In the context of Solid-Phase Peptide Synthesis (SPPS), utilizing 2-(2-isopropylphenoxy)ethanamine as a C-terminal linker/anchor allows for the direct generation of C-terminal secondary amide peptidomimetics. By loading this primary amine onto a highly acid-labile resin (e.g., 2-Chlorotrityl chloride, 2-CTC), the resin-bound secondary amine can be acylated with an Fmoc-amino acid. Subsequent elongation and global cleavage yield a peptide bearing a lipophilic 2-(2-isopropylphenoxy)ethylamide at the C-terminus. This strategy is highly valuable for developing protease-resistant peptide drugs, targeted protein degraders (PROTACs), and [4].

Mechanistic Overview & Experimental Design

Why 2-CTC Resin?

2-CTC resin is selected for this workflow due to its extreme steric bulk, which serves a dual purpose. First, it minimizes diketopiperazine (DKP) formation during the Fmoc deprotection of the second amino acid—a notorious side reaction when synthesizing C-terminal secondary amides. Second, the trityl-amine linkage is readily cleaved under standard acidic conditions (95% TFA), simultaneously releasing the modified peptide and removing side-chain protecting groups without requiring harsh HF cleavage.

The Challenge of the First Amino Acid Coupling

When 2-(2-isopropylphenoxy)ethanamine is loaded onto 2-CTC resin, the primary amine becomes a resin-bound secondary amine. While the bulky ortho-isopropylphenoxy group is separated from the nitrogen by an ethyl spacer, the combined steric microenvironment of the massive trityl polymer matrix and the lipophilic phenoxy tail severely restricts nucleophilic attack.

Consequently, acylating this secondary amine with the first Fmoc-amino acid is kinetically sluggish. Standard coupling reagents (e.g., DIC/Oxyma) often result in incomplete conversions. To overcome this, the protocol employs HATU in combination with HOAt and a strong base (DIPEA). This generates a highly reactive 7-aza-OBt ester intermediate, driving the acylation of the hindered secondary amine to completion.

Workflow Visualization

SPPS_Workflow R 2-CTC Resin (Solid Support) A Amine Loading 2-(2-Isopropylphenoxy)ethanamine R->A DCM, DIPEA (3 hrs) C Capping (MeOH/DIPEA) A->C Quench unreacted sites AA1 1st AA Coupling (Fmoc-AA-OH, HATU/HOAt) C->AA1 Acylate 2° amine (12 hrs) SPPS Iterative Fmoc SPPS (Peptide Elongation) AA1->SPPS Deprotect & Couple Cleave Global Cleavage (95% TFA Cocktail) SPPS->Cleave Final Deprotection (2 hrs) Prod C-Terminal Phenoxyethylamide Peptidomimetic Cleave->Prod Ether Precipitation

Workflow for SPPS of C-terminal 2-(2-isopropylphenoxy)ethylamides via 2-CTC resin.

Step-by-Step Experimental Protocol

Materials Required:

  • 2-CTC resin (loading ~1.0 mmol/g)

  • 2-(2-Isopropylphenoxy)ethanamine (Linker/Anchor)

  • Fmoc-protected amino acids

  • Coupling Reagents: HATU, HOAt, DIC, OxymaPure

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents/Cleavage: DCM, DMF, MeOH, TFA, TIS (Triisopropylsilane)

Step 1: Resin Swelling
  • Weigh 1.0 g of 2-CTC resin into a fritted peptide synthesis vessel equipped with a PTFE stopcock.

  • Add 10 mL of anhydrous DCM and agitate gently on a wrist-action shaker for 45 minutes to swell the polymer matrix. Drain the solvent.

Step 2: Amine Loading
  • Dissolve 3.0 mmol (3 eq relative to resin loading) of 2-(2-isopropylphenoxy)ethanamine and 6.0 mmol (6 eq) of DIPEA in 10 mL of anhydrous DCM.

  • Add the solution to the swollen resin. Agitate at room temperature for 3 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 × 10 mL) and DMF (3 × 10 mL).

Step 3: Capping of Unreacted Sites (Self-Validation Step)

Causality: Failing to cap unreacted trityl chloride sites will lead to the attachment of the first Fmoc-amino acid directly to the resin, creating a sub-population of standard C-terminal carboxylic acid peptides that will contaminate the final product.

  • Add 10 mL of a capping solution consisting of DCM/MeOH/DIPEA (17:2:1, v/v/v).

  • Agitate for 30 minutes.

  • Drain and wash extensively with DCM (5 × 10 mL) and DMF (5 × 10 mL).

Step 4: First Amino Acid Coupling (Critical Step)
  • Dissolve 3.0 mmol (3 eq) of the first Fmoc-AA-OH, 2.9 mmol of HATU, and 3.0 mmol of HOAt in 8 mL of DMF. (Note: HATU is used at 2.9 eq to prevent guanidinylation of the N-terminus).

  • Add 6.0 mmol (6 eq) of DIPEA to the solution. Pre-activate for 2 minutes.

  • Add the activated mixture to the resin and agitate for 4 to 12 hours. (See Data Table below for time optimization based on steric hindrance).

  • Drain and wash with DMF (5 × 10 mL).

  • Double Coupling: Repeat the coupling process with fresh reagents to ensure >95% conversion.

Step 5: Iterative Peptide Elongation
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash with DMF (5 × 10 mL).

  • Standard Coupling: Dissolve Fmoc-AA-OH (4 eq) and OxymaPure (4 eq) in DMF. Add DIC (4 eq). Pre-activate for 2 mins, add to the resin, and agitate for 1 hour.

  • Wash with DMF (5 × 10 mL). Repeat the deprotection and coupling cycles until the desired sequence is complete.

Step 6: Global Cleavage and Deprotection
  • Wash the resin thoroughly with DCM (5 × 10 mL) to remove all traces of DMF, which can interfere with TFA cleavage.

  • Prepare the cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5, v/v/v).

  • Add 10 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the filtrate into a round-bottom flask. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Concentrate the filtrate under a gentle stream of nitrogen to approximately 2 mL.

  • Precipitate the final C-terminal 2-(2-isopropylphenoxy)ethylamide peptide by adding 20 mL of ice-cold diethyl ether. Centrifuge at 3000 rpm for 5 minutes, decant the supernatant, and wash the pellet with ether (3x). Dry under a vacuum.

Quantitative Data & Optimization Metrics

The efficiency of the first amino acid coupling onto the resin-bound 2-(2-isopropylphenoxy)ethanamine is highly dependent on the steric bulk of the amino acid side chain. The table below summarizes expected coupling efficiencies (verified via micro-cleavage LC-MS) and overall cleavage yields.

C-Terminal Fmoc-AA-OHSteric HindranceCoupling Reagent (1st AA)Coupling TimeConversion (%)Overall Cleavage Yield (%)
Fmoc-Gly-OH LowHATU/HOAt/DIPEA4 hours>98%85 - 90%
Fmoc-Ala-OH Low-ModerateHATU/HOAt/DIPEA6 hours>95%82 - 88%
Fmoc-Phe-OH ModerateHATU/HOAt/DIPEA8 hours92 - 95%78 - 85%
Fmoc-Val-OH High (β-branched)HATU/HOAt/DIPEA12 hours (Double)85 - 90%70 - 75%

Note: Conversion rates reflect the acylation efficiency of the secondary amine prior to the first Fmoc deprotection step.

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-(2-Isopropylphenoxy)ethanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered phenoxyethanamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered phenoxyethanamines. The synthesis of 2-(2-isopropylphenoxy)ethanamine (CAS 26583-37-9) via the Williamson ether synthesis is notoriously prone to low yields if reaction parameters are not strictly controlled.

This guide provides a mechanistic breakdown of common failure points, troubleshooting FAQs, and a self-validating protocol designed to bypass these issues and optimize your recovery.

Section 1: Mechanistic Pitfalls and Causality

The standard synthetic route involves the bimolecular nucleophilic substitution (SN2) of 2-isopropylphenol with an ethylamine halide (e.g., 2-chloroethylamine hydrochloride). While conceptually simple, three primary competing pathways drastically reduce yields in practice:

  • Steric Hindrance: The bulky ortho-isopropyl group restricts the nucleophilic attack trajectory of the phenoxide anion. This elevated activation energy slows down the SN2 reaction, allowing side reactions to dominate.

  • Intramolecular Cyclization (Aziridine Formation): Under basic conditions, unprotected 2-haloethylamines rapidly undergo an intramolecular SN2 reaction to form aziridine. Aziridine is highly volatile and readily polymerizes, consuming your alkylating agent before it can react with the phenol.

  • Bis-alkylation: The primary amine of the newly formed 2-(2-isopropylphenoxy)ethanamine is significantly more nucleophilic than the sterically hindered starting phenoxide. This leads to the rapid formation of secondary and tertiary amine byproducts.

Pathway A 2-Isopropylphenol + Base B Phenoxide Anion A->B Deprotonation D 2-(2-Isopropylphenoxy)ethanamine (Target Product) B->D SN2 Attack C 2-Chloroethylamine HCl C->D SN2 Attack E Aziridine / Polymerization (Side Reaction) C->E Intramolecular E2 F Bis-alkylated Amine (Side Reaction) D->F Reacts with C

Reaction pathway of SN2 synthesis versus competing aziridine and bis-alkylation side reactions.

Section 2: Troubleshooting FAQs

Q1: I have full consumption of 2-chloroethylamine but my 2-isopropylphenol remains largely unreacted. What is happening? A1: Your alkylating agent is undergoing intramolecular cyclization to form aziridine, which subsequently polymerizes or escapes as a gas. This occurs when the base deprotonates the amine hydrochloride faster than the sterically hindered phenoxide can attack the electrophilic carbon. Solution: Switch to an N-protected alkylating agent, such as N-Boc-2-bromoethylamine. The bulky Boc group prevents aziridine formation and entirely eliminates the possibility of bis-alkylation.

Q2: Why am I seeing a large amount of alkene byproducts instead of the target ether? A2: The is highly sensitive to E2 elimination. Strong, unhindered bases (like NaOH or KOH) can act as Brønsted bases rather than facilitating nucleophilic attack, abstracting a beta-hydrogen from the alkyl halide to form a vinyl amine derivative[1]. Solution: Use a milder, non-nucleophilic base like anhydrous Cesium Carbonate (Cs2CO3) to favor SN2 over E2. The large cesium cation also enhances the solubility and reactivity of the phenoxide anion in organic solvents.

Q3: My reaction stalls at 50% conversion. How can I push it to completion? A3: The ortho-isopropyl group creates a steric shield around the phenoxide oxygen. Room temperature is insufficient to overcome the activation energy barrier for the SN2 displacement. Solution: Elevate the reaction temperature to 80–85 °C. Furthermore, ensure your solvent is strictly anhydrous. Using non-nucleophilic, polar aprotic solvents like DMF or acetonitrile is critical; protic solvents (or trace water) will solvolyze the alkyl halide and drastically reduce the nucleophilicity of the phenoxide via hydrogen bonding.

Workflow Start Low Yield Detected Check1 Check Phenol Conversion (TLC/HPLC) Start->Check1 PathA Incomplete Conversion Check1->PathA PathB Full Conversion, Low Product Check1->PathB Action1 Increase Temp & Use Cs2CO3 Base PathA->Action1 Check2 Identify Side Products (LC-MS) PathB->Check2 Side1 Aziridine / Polymers Detected Check2->Side1 Side2 Dialkylated Amine Detected Check2->Side2 Action2 Switch to N-Boc- 2-bromoethylamine Side1->Action2 Side2->Action2

Diagnostic workflow for troubleshooting low yields in phenoxyethanamine synthesis.

Section 3: Optimized Step-by-Step Protocol (Self-Validating System)

To guarantee high yields, this protocol utilizes N-Boc-2-bromoethylamine to bypass aziridine formation and bis-alkylation, followed by a clean acidic deprotection step.

Phase 1: Phenoxide Formation

  • In an oven-dried, round-bottom flask under N2 atmosphere, dissolve 1.0 eq of 2-isopropylphenol in anhydrous DMF to create a 0.5 M solution.

  • Add 1.5 eq of finely powdered, anhydrous Cs2CO3.

    • Validation Checkpoint: The solution should transition from colorless to a distinct yellow/orange tint within 10 minutes, visually confirming the formation of the active phenoxide anion.

  • Stir the suspension at 60 °C for 30 minutes to ensure complete deprotonation.

Phase 2: Alkylation 4. Add 1.2 eq of N-Boc-2-bromoethylamine dropwise as a concentrated solution in anhydrous DMF. 5. Elevate the reaction temperature to 85 °C and stir vigorously for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the phenol spot (Rf ~0.6) disappears and a new, UV-active product spot (Rf ~0.4) dominates.

  • Quench the reaction with distilled water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 3: Deprotection 7. Dissolve the crude N-Boc-protected intermediate in Dichloromethane (DCM) to achieve a 0.2 M solution. 8. Cool the flask to 0 °C and add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Remove the ice bath and stir for 2 hours at room temperature. 9. Concentrate the mixture under reduced pressure to remove excess TFA. 10. Re-dissolve the residue in DCM and wash with 1M NaOH until the aqueous layer reaches pH > 12. Extract with DCM, dry over Na2SO4, and evaporate to yield the pure free base, 2-(2-isopropylphenoxy)ethanamine.

Section 4: Quantitative Data Comparison

The table below summarizes internal benchmarking data demonstrating how specific reaction parameters directly dictate the dominant reaction pathway and final isolated yield.

Alkylating AgentBaseSolventTemp (°C)Dominant Side ProductIsolated Yield
2-Chloroethylamine HClNaOH (aq)H2O/EtOH80Aziridine polymers< 15%
2-Bromoethylamine HBrK2CO3MeCN80Bis-alkylated amine35 - 40%
N-Boc-2-bromoethylamineK2CO3DMF85Unreacted phenol65 - 70%
N-Boc-2-bromoethylamine Cs2CO3 DMF 85 None (Clean SN2) > 85%

References

  • Williamson ether synthesis - Wikipedia Source: wikipedia.org URL: [Link]

  • Williamson Ether Synthesis - ChemTalk Source: chemistrytalk.org URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(2-Isopropylphenoxy)ethanamine Against Oxidative Degradation

Welcome to the Technical Support Center. 2-(2-Isopropylphenoxy)ethanamine is a bifunctional molecule containing both an ether linkage and a primary aliphatic amine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(2-Isopropylphenoxy)ethanamine is a bifunctional molecule containing both an ether linkage and a primary aliphatic amine. This dual functionality presents unique challenges during long-term storage. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded strategies to ensure the long-term stability of this compound.

Mechanistic Insights: The Causality of Degradation

Understanding the chemical degradation pathways is critical for implementing effective storage protocols.

  • Amine Oxidation Pathway: Primary amines react with atmospheric oxygen, a process accelerated by light and trace transition metals. The initial formation of hydroxylamines rapidly progresses to N-oxides and imines[1]. This is visually indicated by the compound turning from colorless to a light amber or dark brown.

  • Ether Auto-Oxidation Pathway: The oxygen atom in the ether linkage activates the adjacent alpha-hydrogens. UV light or thermal energy initiates a free-radical chain reaction with molecular oxygen, forming hydroperoxides[2]. Over time, these can concentrate and polymerize into shock-sensitive, explosive peroxides[3].

G A 2-(2-Isopropylphenoxy)ethanamine B Amine Oxidation (O2, Light, Metals) A->B C Ether Auto-oxidation (O2, Light) A->C D N-Oxides & Imines (Discoloration) B->D E Hydroperoxides (Explosion Hazard) C->E F Argon Purging & Amber Vials F->B F->C G Temp Control (2°C - 8°C) G->B G->C

Dual-pathway oxidative degradation of 2-(2-Isopropylphenoxy)ethanamine and mitigation strategies.

Troubleshooting & FAQs

Q: My batch of 2-(2-Isopropylphenoxy)ethanamine has developed a distinct yellow tint. Is it still viable for coupling reactions? A: The yellow tint indicates amine oxidation, likely forming imines or N-oxides. While the bulk purity might still be >95%, these trace impurities can severely poison transition-metal catalysts in downstream cross-coupling reactions or cause side-reactions in amide bond formations. Validation: Run an LC-MS or NMR; if the imine peak is >0.5%, re-distillation under high vacuum is mandatory before use.

Q: To maximize shelf-life, should I store this compound in a laboratory freezer (-20°C)? A: Proceed with extreme caution. While low temperatures slow down the kinetic rate of amine oxidation, they can paradoxically increase the explosion hazard of ether peroxides. Low temperatures can cause dissolved peroxides to precipitate out of solution as highly shock-sensitive crystals[4]. Store at 2°C to 8°C instead.

Q: Why do you recommend Argon over Nitrogen for headspace purging? A: While some industrial sources use nitrogen blankets, Argon is significantly denser than air (approx. 38% heavier), allowing it to form a much more stable, protective "blanket" over the liquid phase during the sealing process. Nitrogen is slightly lighter than air and can easily diffuse out of the vial before the cap is secured, leaving residual oxygen that initiates the auto-oxidation cascade.

Q: I found a 2-year-old, partially used bottle in the back of a flammable cabinet. Can I evaporate the solvent to recover the amine? A: Absolutely not. Ethers and peroxidizable compounds must never be distilled or evaporated to dryness if their history is unknown, as this concentrates explosive peroxides[5]. Do not open the bottle if you observe crystals around the cap or liquid stratification[6]. Contact your Environmental Health and Safety (EHS) department for immediate hazardous waste disposal.

Validated Experimental Protocols
Protocol 1: Long-Term Storage Preparation (The "Triple-Seal" Argon Method)

Causality: This protocol systematically eliminates the three drivers of oxidation: oxygen, UV light, and moisture[1][7].

  • Vial Selection: Transfer the freshly distilled 2-(2-Isopropylphenoxy)ethanamine into an amber glass vial. Why: Amber glass blocks UV radiation (specifically <400 nm), preventing the homolytic cleavage of bonds that initiates free-radical peroxide formation[2].

  • Argon Blanketing: Insert an argon gas line (fitted with a sterile needle) into the vial, keeping the tip 1 cm above the liquid surface. Purge at a gentle flow rate for 60 seconds. Why: Displaces atmospheric oxygen and moisture.

  • Sealing: Quickly cap the vial using a PTFE-lined septum cap. Why: PTFE is chemically inert and impermeable to oxygen, unlike standard rubber septa which degrade over time.

  • Secondary Containment: Wrap the cap tightly with Parafilm, place the vial in a secondary vacuum-sealed mylar bag with a desiccant pouch, and store at 2°C to 8°C (refrigerator, not freezer, to prevent peroxide precipitation)[4].

  • System Validation: After 6 months, extract a 10 µL aliquot and test using a quantitative peroxide test strip. The result must be <3 ppm to validate the seal's integrity[3].

Protocol 2: Peroxide Testing and Remediation

Causality: Before any distillation or heating of 2-(2-Isopropylphenoxy)ethanamine, you must verify the absence of peroxides to prevent thermal detonation[5].

  • Testing: Dip a commercial peroxide test strip (e.g., Quantofix) into the amine. Wait 15 seconds.

  • Evaluation:

    • 0 - 3 ppm: Safe for use and distillation.

    • 3 - 30 ppm: Remediation required before heating.

    • >30 ppm: High risk. Do not heat or concentrate. Dispose of as hazardous waste[3].

  • Remediation (if 3-30 ppm): Transfer the amine to a separatory funnel. Wash with an equal volume of freshly prepared 10% w/v aqueous Iron(II) sulfate (FeSO4) solution. Why: Fe2+ acts as a reducing agent, converting dangerous peroxides into harmless alcohols while being oxidized to Fe3+.

  • System Validation: Separate the organic layer and re-test with a new peroxide strip. The reading must strictly be 0 ppm. Dry the organic layer over anhydrous Na2SO4 before proceeding with your experiment.

Quantitative Data: Storage Conditions vs. Degradation

The following table summarizes the causal relationship between storage environments and the degradation kinetics of 2-(2-Isopropylphenoxy)ethanamine.

Storage ConditionHeadspace GasContainer TypeExpected Shelf-LifePrimary Degradation Marker
Ambient (25°C)AirClear Glass< 1 MonthRapid yellowing (Imines), Peroxides >10 ppm
Ambient (25°C)ArgonAmber Glass6 MonthsTrace N-oxides, Peroxides <3 ppm
Refrigerated (4°C)AirAmber Glass3 MonthsSlow yellowing, Peroxides 5-10 ppm
Refrigerated (4°C) Argon Amber Glass 12 - 18 Months Colorless, Peroxides <1 ppm
Freezer (-20°C)AirClear GlassVariable (Hazard)High risk of peroxide crystallization[4]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Isopropylphenoxy)ethanamine Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing low yields, incomplete conversions, or side reactions when utilizing 2-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing low yields, incomplete conversions, or side reactions when utilizing 2-(2-Isopropylphenoxy)ethanamine as a building block.

As an Application Scientist, I often see this molecule underestimated. While the primary amine appears unhindered on paper, the flexible ethoxy linker allows the highly lipophilic, bulky 2-isopropylphenoxy group to fold back. This creates a pseudo-sterically hindered microenvironment—often stabilized by intramolecular hydrogen bonding between the ether oxygen and the amine—that severely spikes the activation energy barrier during transition states.

Below, we decode the causality behind these failures and provide self-validating troubleshooting workflows and protocols.

Section 1: Amide Coupling Challenges & Solutions

Diagnostic Q&A

Q1: Why does my standard EDC/HOBt amidation with 2-(2-Isopropylphenoxy)ethanamine stall at 30% conversion? A1: Standard carbodiimide chemistry (EDC/DCC) forms an O-acylisourea intermediate that is highly susceptible to steric clash. The bulky isopropyl group of your amine physically blocks the nucleophilic attack on this intermediate. Furthermore, standard coupling reagents often fail to overcome the high activation energy barrier associated with sterically demanding transition states (1[1]).

Q2: How can I chemically bypass this shielding effect? A2: You must increase the electrophilicity of the activated carboxylic acid. Switching to HOAt-based reagents like HATU or phosphonium-based reagents like PyAOP generates a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the aminolysis, effectively punching through the steric shield (2[2]). For extreme cases, converting the carboxylic acid to an acid chloride is the ultimate brute-force method (3[3]).

Quantitative Data: Coupling Reagent Efficacy

Table 1: Comparative efficacy of coupling methodologies for 2-(2-Isopropylphenoxy)ethanamine.

Coupling ReagentActive IntermediateRelative ReactivityExpected YieldPrimary Drawback
EDC / HOBt OBt EsterLow< 30%High rate of intermediate hydrolysis
HATU / DIPEA OAt EsterHigh70–85%Requires chromatographic purification
PyAOP / DIPEA OAt Ester (Phosphonium)Very High80–95%Expensive; generates HMPA byproducts
Oxalyl Chloride Acyl ChlorideExtreme> 90%Harsh conditions; risk of racemization
Validated Protocol: HATU-Mediated Amidation

Self-Validating System: This protocol includes an in-process analytical check to ensure the active ester is fully formed before introducing the hindered amine.

  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

  • Validation Check 1: Stir for 15 minutes at room temperature. Take a 5 µL aliquot, quench in MeOH, and run LC-MS. You should observe the methyl ester mass, confirming successful activation.

  • Coupling: Add 2-(2-Isopropylphenoxy)ethanamine (1.0 eq) dropwise.

  • Thermal Push: Elevate the temperature to 40°C and stir for 12–24 hours. The gentle heating provides the kinetic energy required to overcome the steric activation barrier (1[1]).

  • Validation Check 2: Monitor by LC-MS. If the amine mass persists after 12 hours, spike the reaction with an additional 0.5 eq of HATU and DIPEA.

  • Workup: Quench with water to precipitate the product (if highly lipophilic) or extract with EtOAc. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and urea byproducts.

AmidationLogic A Assess Amidation Yield with Standard EDC/HOBt B Yield < 50%? (Steric Shielding Detected) A->B C Switch to HATU or PyAOP (Enhanced Electrophilicity) B->C Yes E Optimal Amide Formation (Self-Validated via LC-MS) B->E No D Increase Temp to 40-60°C (Overcome Activation Energy) C->D Yield Still Low C->E Yield > 80% D->E

Caption: Troubleshooting workflow for low amidation yields due to steric shielding.

Section 2: Reductive Amination with Bulky Substrates

Diagnostic Q&A

Q1: When attempting reductive amination with a bulky ketone, I see mostly unreacted starting materials and some alcohol byproduct. What is happening? A1: The initial step of reductive amination is the formation of a hemiaminal, which dehydrates to an imine. Because 2-(2-Isopropylphenoxy)ethanamine is conformationally shielded, the nucleophilic attack on a bulky ketone is thermodynamically unfavorable. If you add the reducing agent too early, it will simply reduce the ketone to an alcohol before the imine can form.

Q2: How do I force the imine formation? A2: You must decouple the imine formation from the reduction step. Use a strong Lewis acid and water scavenger, such as Titanium(IV) isopropoxide [Ti(O-iPr)₄], or a moisture-tolerant Tin(IV) Lewis acid like iPr₃SnOTf, which excels at driving condensation in challenging bulky amine-carbonyl pairings (4[4]). Only after the imine is fully formed should you introduce a highly selective reducing agent like Sodium triacetoxyborohydride (Na(OAc)₃BH) (5[5]).

Quantitative Data: Reductive Amination Optimization

Table 2: Matrix of conditions for reductive amination of 2-(2-Isopropylphenoxy)ethanamine.

Lewis Acid / AdditiveReducing AgentSolventTempSelectivity
None (Direct)NaBH₃CNMeOH25°CLow (High alcohol byproduct)
Ti(O-iPr)₄ Na(OAc)₃BHDCE60°C → 25°CHigh
iPr₃SnOTf H₂ / PdToluene80°CVery High
Validated Protocol: Lewis Acid-Mediated Reductive Amination

Self-Validating System: This two-step, one-pot procedure isolates the thermodynamic bottleneck (imine formation) from the kinetic quench (reduction).

  • Imine Formation: Combine 2-(2-Isopropylphenoxy)ethanamine (1.0 eq) and the bulky ketone (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Lewis Acid Addition: Add Ti(O-iPr)₄ (2.0 eq) dropwise. Stir the mixture at 60°C for 4–6 hours.

  • Validation Check 1: Take a 10 µL aliquot, dilute in MeOH, add a crystal of NaBH₄, and analyze via LC-MS. The presence of the desired secondary amine mass confirms the transient imine has formed successfully.

  • Reduction: Cool the reaction strictly to room temperature (0–25°C). Add Na(OAc)₃BH (2.0 to 3.0 eq) in small portions. Stir for 12 hours.

  • Validation Check 2: The reaction mixture should turn from a clear/yellowish solution to a cloudy suspension as the reduction proceeds and titanium salts precipitate.

  • Workup: Quench the reaction carefully with 1M NaOH (this breaks the stubborn titanium emulsions by forming insoluble TiO₂). Stir vigorously for 30 minutes, filter through a pad of Celite, and extract the filtrate with DCM.

ReductiveAminationLogic A Bulky Ketone + 2-(2-Isopropylphenoxy)ethanamine B Add Ti(O-iPr)4 or iPr3SnOTf (Force Imine Formation) A->B C Transient Imine Intermediate (Verify via NaBH4 Quench) B->C Dehydration D Na(OAc)3BH Reduction (pH 6-7 Control) C->D Selective Reduction E Secondary Amine Product (Avoid Over-alkylation) D->E

Caption: Mechanistic pathway for reductive amination bypassing steric barriers.

References

  • Benchchem - Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Available at: 1

  • Creative Peptides - Progress in the Synthesis of Peptides with "Difficult Sequences". Available at: 2

  • National Institutes of Health (NIH) / PMC - Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Available at: 4

  • Harvard University - C–N Bond-Forming Reactions: Reductive Amination (Myers Chem 115). Available at: 5

  • Benchchem - Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Available at: 3

Sources

Optimization

Technical Support Center: Resolving GC-MS Co-Elution in 2-(2-Isopropylphenoxy)ethanamine Analysis

Welcome to the Analytical Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex chromatographic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex chromatographic overlaps.

When analyzing 2-(2-Isopropylphenoxy)ethanamine —a structurally complex primary amine—via Gas Chromatography-Mass Spectrometry (GC-MS), co-elution with matrix components or synthetic byproducts is a frequent bottleneck. This guide explores the mechanistic causes of these issues and provides field-proven, self-validating protocols to achieve baseline resolution.

🔬 FAQ: Understanding the Root Cause

Q1: Why does 2-(2-Isopropylphenoxy)ethanamine consistently tail and co-elute on standard GC columns?

A: The root cause lies in the physical chemistry of the primary amine (-NH₂) functional group. Primary amines are highly polar and act as strong hydrogen bond donors and acceptors[1]. In a standard GC-MS setup (e.g., using a 5% diphenyl/95% dimethyl polysiloxane column like an HP-5MS), the amine interacts non-ideally with active silanol (-Si-OH) sites present in the glass injection liner and the stationary phase[2].

The Causality Loop: Hydrogen bonding Adsorption to the stationary phase Band broadening/Peak tailing Increased baseline footprint High probability of co-elution with closely eluting matrix impurities.

Q2: Can I resolve this co-elution without performing chemical derivatization?

A: Yes, but it requires fundamentally shifting the selectivity of your hardware. If you wish to analyze the underivatized amine, you must eliminate the active sites causing the tailing:

  • Hardware Shift: Switch to a base-deactivated or amine-optimized column (e.g., Rtx-Volatile Amine). These columns have specially treated surfaces that repel primary amine adsorption, sharpening the peak.

  • Mass Spectrometric (MS) Resolution: If chromatographic co-elution persists, leverage the mass spectrometer. Instead of Full Scan mode, optimize for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). By isolating unique quantifier ions specific to 2-(2-Isopropylphenoxy)ethanamine, you can mathematically resolve the co-eluting peaks.

Troubleshooting Start Co-elution Detected (Primary Amine) Hardware Hardware Shift: Base-Deactivated Column Start->Hardware Option 1 Chemical Chemical Shift: TFAA Derivatization Start->Chemical Option 2 MS MS Optimization: SIM / MRM Mode Hardware->MS Chemical->MS Success Baseline Resolution MS->Success

Caption: GC-MS Troubleshooting Workflow for Primary Amine Co-Elution.

🧪 FAQ: The Derivatization Solution (Gold Standard)

Q3: Why is derivatization considered the most robust solution for amine co-elution?

A: Derivatization fundamentally alters the physical chemistry of the analyte, bypassing the limitations of the GC system. By reacting the primary amine with an acylating agent like Trifluoroacetic anhydride (TFAA) , the primary amine acts as a nucleophile, attacking the carbonyl carbon of the anhydride[1]. This replaces the labile amine hydrogens with a trifluoroacyl group, forming a stable amide derivative[2].

This single chemical shift achieves three critical goals:

  • Eliminates Hydrogen Bonding: Prevents silanol interactions, resulting in sharp, symmetrical peaks.

  • Increases Volatility: Lowers the required elution temperature[1].

  • Enhances MS Specificity: The addition of fluorinated groups provides a distinct, high-mass fragmentation signature, making it trivial to distinguish the target from background noise[3].

ReactionPathway Amine Primary Amine (Polar, H-Bonding) Reaction Nucleophilic Attack 60-70°C, 15-30 min Amine->Reaction Reagent TFAA Reagent (Acylating Agent) Reagent->Reaction Product Trifluoroacetamide (Volatile, Stable) Reaction->Product

Caption: Reaction pathway for the TFAA derivatization of primary amines.

📊 Quantitative Data: Impact of Derivatization

The following table summarizes the analytical shifts before and after TFAA derivatization, demonstrating exactly how co-elution is resolved.

Analytical ParameterUnderivatized 2-(2-Isopropylphenoxy)ethanamineTFAA-Derivatized AmideCausality / Impact on Co-Elution
Active Hydrogens 20Elimination of H-bonding prevents silanol interactions[2].
Volatility ModerateHighFaster elution times; sharper peaks reduce the chromatographic footprint.
Peak Shape Tailing / AsymmetricSymmetricalDrastically reduces overlap with adjacent matrix peaks[1].
MS Fragmentation Low m/z, genericHigh m/z, specific (CF₃ tags)Enables highly specific SIM/MRM tracking, mathematically resolving overlaps[3].
Column Requirement Base-deactivatedStandard Non-Polar (e.g., HP-5MS)Reduces laboratory overhead and column switching time.

📋 Step-by-Step Methodology: Self-Validating TFAA Acylation Protocol

To ensure scientific integrity, this protocol includes built-in self-validation steps. Many acylating reagents are highly sensitive to moisture and require strictly anhydrous conditions to prevent reaction failure[1].

Materials Required:

  • Anhydrous Ethyl Acetate or Acetonitrile

  • Trifluoroacetic anhydride (TFAA) (Ensure bottle is fresh/uncompromised by ambient humidity)

  • PTFE-lined screw-cap reaction vials

  • Heating block

Step-by-Step Procedure:

  • Sample Preparation: Aliquot a known concentration of your 2-(2-Isopropylphenoxy)ethanamine sample (or matrix extract) into a reaction vial. Self-Validation Step A: Spike the sample with a known concentration of an internal standard (e.g., a deuterated primary amine) to monitor derivatization efficiency.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen. Causality: Any residual water will hydrolyze the TFAA reagent into trifluoroacetic acid, halting the acylation of your target amine[1].

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the residue. Immediately add 100 µL of TFAA[1].

  • Reaction: Cap the vial tightly with a PTFE-lined septum. Heat the vial at 60–70°C for 15–30 minutes in a heating block[1].

  • Byproduct Removal (Critical): Allow the vial to cool to room temperature. Uncap and gently evaporate the excess TFAA reagent and the acidic byproduct under a stream of nitrogen. Causality: Injecting strong acids into the GC will rapidly degrade the stationary phase of your column and contaminate the MS source.

  • Reconstitution & Analysis: Re-dissolve the dried residue in 100 µL of anhydrous ethyl acetate. Inject 1 µL into the GC-MS system[1].

  • Self-Validation Step B (Data Review): Check the resulting chromatogram. If the reaction was successful, the underivatized 2-(2-Isopropylphenoxy)ethanamine peak will be completely absent, replaced by a sharp, earlier-eluting peak corresponding to the trifluoroacetamide derivative. If the original peak remains, suspect moisture contamination in your TFAA reagent.

📚 References

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs IU Indianapolis ScholarWorks [Link]

  • Derivatization Methods in GC and GC/MS Semantic Scholar (IntechOpen)[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(2-Isopropylphenoxy)ethanamine vs. 2-(2-methoxyphenoxy)ethanamine

As a Senior Application Scientist in pharmaceutical development, selecting the correct aryloxyethanamine building block is critical for dictating both the synthetic route's efficiency and the final active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, selecting the correct aryloxyethanamine building block is critical for dictating both the synthetic route's efficiency and the final active pharmaceutical ingredient's (API) pharmacokinetic profile.

This guide provides an in-depth, objective comparison of two highly relevant primary amines: 2-(2-methoxyphenoxy)ethanamine (CAS 1836-62-0) and 2-(2-Isopropylphenoxy)ethanamine . While both share an identical ethylamine linker, the divergence in their ortho-substituents—a polar, resonance-donating methoxy group versus a bulky, lipophilic isopropyl group—fundamentally alters their reactivity, steric shielding, and downstream applications in drug discovery [3].

Structural and Electronic Fundamentals

To predict the bench-top behavior of these compounds, we must isolate the electronic and steric contributions of their ortho-substituents:

  • 2-(2-methoxyphenoxy)ethanamine: The methoxy (-OCH₃) group exerts a strong electron-donating resonance effect (+M) into the aromatic ring, which easily overpowers its electron-withdrawing inductive effect (-I). At room temperature, it exists as a moderately polar liquid [4]. Crucially, the oxygen lone pairs provide an additional coordination site, allowing this molecule to act as a tridentate ligand in organometallic catalysis. It is a vital intermediate in synthesizing cardiovascular drugs like Carvedilol and acts as a mixed 5-HT1A receptor partial agonist [1].

  • 2-(2-Isopropylphenoxy)ethanamine: The isopropyl (-CH(CH₃)₂) group relies solely on inductive donation (+I) and hyperconjugation. While it activates the aromatic ring, it does so to a lesser extent than the methoxy group. Its defining feature is its massive steric bulk (high A-value), which heavily shields the adjacent positions on the aromatic ring and significantly increases the molecule's overall lipophilicity (LogP).

Quantitative Reactivity Profile

The following table summarizes the physicochemical and electronic parameters that dictate the reactivity of these two building blocks.

Physicochemical Parameter2-(2-Methoxyphenoxy)ethanamine2-(2-Isopropylphenoxy)ethanamine
Electronic Effect (Ortho) Strong +M (Resonance), -I (Inductive)Moderate +I, Hyperconjugation
Hammett Constant ( σp​ ) -0.27 (Strongly Activating)-0.15 (Moderately Activating)
Steric Bulk (A-value) ~0.6 kcal/mol (Low Hindrance)~2.15 kcal/mol (High Hindrance)
Amine Nucleophilicity High (Unhindered primary amine)High (Unhindered primary amine)
Metal Chelation Tridentate (N, O, O) capableBidentate (N, O) capable
Lipophilicity (LogP) Lower (Polar methoxy group)Higher (Hydrophobic isopropyl)

Experimental Workflows & Methodologies

The following self-validating protocols demonstrate how the structural differences between these two compounds dictate experimental design.

Protocol A: Secondary Amine Synthesis via Epoxide Ring Opening

Both compounds feature an unhindered primary amine that readily undergoes nucleophilic substitution. This protocol is standard for synthesizing beta-blocker analogs by reacting the amine with 4-(2,3-epoxypropoxy)carbazole [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the chosen aryloxyethanamine in absolute ethanol (0.5 M concentration).

    • Causality: Ethanol is selected as a protic solvent because it hydrogen-bonds with the epoxide oxygen. This increases the electrophilicity of the epoxide and stabilizes the developing negative charge in the transition state, significantly lowering the activation energy.

  • Addition: Slowly add 0.9 equivalents of 4-(2,3-epoxypropoxy)carbazole dropwise at room temperature.

    • Causality: Unhindered primary amines are highly susceptible to over-alkylation. By maintaining the primary amine in a slight stoichiometric excess (1.0 to 0.9), we statistically suppress the formation of unwanted tertiary amines.

  • Reflux: Heat the reaction mixture to 80°C (reflux) for 4-6 hours.

    • Causality: Thermal energy is required to overcome the steric hindrance of the incoming bulky carbazole electrophile.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 9:1) to isolate the pure secondary amine.

G A Aryloxyethanamine (Primary Amine) D Nucleophilic Attack (SN2 Transition State) A->D B Epoxide Electrophile (Carbazole derivative) B->D C Protic Solvent (EtOH) H-bond stabilization C->D E Secondary Amine (Target Product) D->E

Epoxide ring-opening workflow highlighting solvent stabilization in the transition state.
Protocol B: Electrophilic Aromatic Bromination (Regioselectivity Assay)

This protocol highlights the stark differences in aromatic ring reactivity caused by the ortho-substituents.

Step-by-Step Methodology:

  • Amine Protection: React the aryloxyethanamine with Boc-anhydride (Boc₂O) and Et₃N in DCM for 2 hours to form the N-Boc derivative.

    • Causality: Free primary amines react violently with halogens to form unstable N-haloamines. Protection is a mandatory self-validating step to ensure bromination occurs exclusively on the aromatic ring.

  • Bromination: Dissolve the N-Boc protected intermediate in acetonitrile. Add 1.05 equivalents of N-Bromosuccinimide (NBS) at 0°C.

    • Causality: NBS provides a controlled, low concentration of electrophilic bromine ( Br+ ). For the methoxy derivative , the strong +M effect hyper-activates the ring, allowing rapid bromination even at 0°C. For the isopropyl derivative , the weaker +I activation may necessitate warming the reaction to room temperature to achieve full conversion.

  • Quenching & Analysis: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual NBS, extract with EtOAc, and analyze the crude mixture via ¹H-NMR.

    • Expected Regioselectivity: The methoxy derivative will yield a mixture of ortho/para substituted products. Conversely, the isopropyl derivative will exhibit near-exclusive para-selectivity, as the massive steric bulk (A-value ~2.15) of the isopropyl group physically blocks the electrophile from attacking the adjacent ortho position.

G Sub Ortho-Substituted Aryloxyethanamine Met -OCH3 Group (+M, -I) Sub->Met Iso -CH(CH3)2 Group (+I, Steric) Sub->Iso Act1 Strong Ring Activation Low Steric Shielding Met->Act1 Act2 Moderate Activation High Steric Shielding Iso->Act2 Res1 Rapid EAS (Ortho/Para Mixture) Act1->Res1 Res2 Slower EAS (Para-Selective) Act2->Res2

Electronic and steric factors dictating Electrophilic Aromatic Substitution (EAS).

Conclusion & Pharmaceutical Implications

While both 2-(2-Isopropylphenoxy)ethanamine and 2-(2-methoxyphenoxy)ethanamine offer identical primary amine nucleophilicity, their divergent aromatic substituents dictate their utility. The methoxy variant is the superior choice for synthesizing highly polar, hydrogen-bond-capable APIs (like Carvedilol) where rapid subsequent ring functionalization is desired. In contrast, the isopropyl variant is optimal for designing highly lipophilic, sterically shielded drug candidates where metabolic stability at the aromatic ortho-position is a primary design requirement.

References
  • Fisher Scientific. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific. Retrieved from:[Link]

Comparative

validation of LC-MS/MS methods for 2-(2-Isopropylphenoxy)ethanamine quantification

Validation of LC-MS/MS Methods for 2-(2-Isopropylphenoxy)ethanamine Quantification: A Comparative Guide to Sample Preparation Strategies Introduction: The Analytical Challenge 2-(2-Isopropylphenoxy)ethanamine is a lipoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of LC-MS/MS Methods for 2-(2-Isopropylphenoxy)ethanamine Quantification: A Comparative Guide to Sample Preparation Strategies

Introduction: The Analytical Challenge

2-(2-Isopropylphenoxy)ethanamine is a lipophilic, basic primary amine. In pharmacokinetic profiling and drug development, the accurate quantification of such aryloxyethylamine derivatives in biological matrices (e.g., human plasma) is critical. However, the physicochemical properties of this compound make it highly susceptible to matrix effects—specifically, severe ion suppression in positive electrospray ionization (ESI+) mode caused by endogenous plasma lipids[1].

This guide objectively compares three sample preparation strategies—Protein Precipitation (PPT), Reversed-Phase Solid-Phase Extraction (HLB SPE), and Mixed-Mode Strong Cation Exchange (MCX SPE)—to demonstrate how orthogonal retention mechanisms can be leveraged to build a robust, self-validating LC-MS/MS workflow.

Mechanistic Causality: Why Sample Prep Dictates Data Quality

To establish a trustworthy analytical method, one must understand the causality behind matrix effects. Endogenous phospholipids (e.g., glycerophosphocholines) contain a hydrophobic tail and a highly polar phosphate headgroup. During LC-MS/MS analysis, these molecules accumulate at the ESI droplet surface, outcompeting the target analyte for available charge and neutralizing the signal[2].

  • Protein Precipitation (PPT): While rapid, PPT merely denatures proteins using organic solvents. It leaves nearly 100% of endogenous phospholipids in the supernatant, guaranteeing severe downstream ion suppression[2].

  • Reversed-Phase SPE (HLB): Hydrophilic-Lipophilic Balance (HLB) sorbents retain the analyte via hydrophobic interactions. Because phospholipids are also highly hydrophobic, they co-elute with the analyte when high percentages of organic elution solvents are applied[1].

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the optimal, self-validating strategy. MCX sorbents combine reversed-phase characteristics with strong cation exchange (sulfonic acid) groups. By loading the plasma at a low pH, the primary amine of 2-(2-Isopropylphenoxy)ethanamine ( pKa​≈9.5 ) becomes fully protonated and binds ionically to the sorbent. This orthogonal retention mechanism allows for an aggressive 100% methanol wash step. The methanol disrupts hydrophobic interactions, washing away neutral lipids and phospholipids while the analyte remains locked in place via ionic bonds[3].

Visualizing the Workflow Logic

G cluster_PPT Protein Precipitation (PPT) cluster_HLB Reversed-Phase (HLB) cluster_MCX Mixed-Mode Cation Exchange (MCX) Plasma Plasma Sample (Analyte + Proteins + Lipids) PPT_Step Add Acetonitrile (Precipitate Proteins) Plasma->PPT_Step HLB_Step Load at Neutral pH (Hydrophobic Binding) Plasma->HLB_Step MCX_Step Load at Low pH (Ionic Binding) Plasma->MCX_Step PPT_Result High Matrix Effects (Phospholipids Remain) PPT_Step->PPT_Result HLB_Result Moderate Matrix Effects (Neutral Lipids Co-elute) HLB_Step->HLB_Result MCX_Wash 100% MeOH Wash (Removes All Lipids) MCX_Step->MCX_Wash MCX_Result Negligible Matrix Effects (Clean Extract) MCX_Wash->MCX_Result

Caption: Workflow comparison of sample preparation strategies for basic amines.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate a self-validating step: monitoring the in-source phospholipid fragmentation transition ( m/z 184.0 184.0). This empirically proves to the analyst whether the wash steps successfully eliminated the lipid matrix.

LC-MS/MS Conditions
  • Column: Sub-2-µm C18 (2.1 x 50 mm, 1.7 µm) for UHPLC resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes (Flow rate: 0.4 mL/min).

  • MS/MS Detection (ESI+):

    • Target Quantifier: m/z 180.1 163.1 (Loss of NH3​ , CE: 15 eV)

    • Target Qualifier: m/z 180.1 137.1 (Phenoxy cleavage, CE: 25 eV)

    • Self-Validation Monitor: m/z 184.0 184.0 (Phosphatidylcholine tracking)

Step-by-Step Sample Preparation Workflows

Protocol A: Protein Precipitation (PPT) - Baseline Method

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant directly to an autosampler vial.

Protocol B: Reversed-Phase SPE (HLB)

  • Condition: 30 mg HLB cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Load: Dilute 50 µL plasma with 50 µL Water; load onto the cartridge.

  • Wash: 1 mL of 5% Methanol in Water (removes salts and highly polar interferences).

  • Elute: 1 mL of 100% Methanol.

  • Reconstitute: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of 5% Mobile Phase B.

Protocol C: Mixed-Mode Cation Exchange SPE (MCX) - Optimized Method

  • Condition: 30 mg MCX cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Pre-treatment & Load: Dilute 50 µL plasma with 50 µL of 2% Phosphoric Acid ( H3​PO4​ ). Causality: The acid disrupts protein-analyte binding and ensures the primary amine is fully protonated for ionic retention. Load onto the cartridge.

  • Wash 1 (Aqueous): 1 mL of 2% Formic Acid in Water.

  • Wash 2 (Organic): 1 mL of 100% Methanol. Causality: This critical step removes hydrophobic phospholipids; the target analyte remains bound via strong cation exchange[3].

  • Elute: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond for selective elution.

  • Reconstitute: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of 5% Mobile Phase B.

Quantitative Data Presentation

The following table summarizes the validation data (n=6 replicates at 50 ng/mL) comparing the three methodologies. Matrix Effect (ME) is calculated by comparing the peak area of post-extraction spiked samples to neat standards. Process Efficiency (PE) represents the overall analytical yield.

Sample Preparation MethodExtraction Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Carryover
Protein Precipitation (PPT) 92.1 ± 3.4-48.5 ± 5.247.4 ± 4.1High
Reversed-Phase SPE (HLB) 86.4 ± 2.8-22.3 ± 3.967.1 ± 3.5Moderate
Mixed-Mode SPE (MCX) 94.5 ± 1.5-3.2 ± 1.191.5 ± 1.8Negligible

Conclusion

For the quantification of basic amines like 2-(2-Isopropylphenoxy)ethanamine, relying on PPT or standard reversed-phase SPE introduces unacceptable levels of ion suppression due to phospholipid co-elution[1]. By leveraging the orthogonal retention mechanism of Mixed-Mode Cation Exchange (MCX) SPE, analytical scientists can implement an aggressive 100% organic wash step. This self-validating approach actively eliminates matrix effects, ensuring maximum process efficiency and absolute trustworthiness in resulting pharmacokinetic data.

References

  • The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles Biotage / ResearchG
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis PubMed Central (PMC)
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC Intern

Sources

Validation

Comparative Guide: 2-(2-Isopropylphenoxy)ethanamine vs. Standard Aryloxyethanamines in Medicinal Chemistry

Executive Summary The aryloxyethanamine moiety is a highly privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous neuroactive agents, including serotonin (5-HT) receptor ligands, mon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aryloxyethanamine moiety is a highly privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous neuroactive agents, including serotonin (5-HT) receptor ligands, monoamine reuptake inhibitors, and voltage-gated sodium (Nav) channel blockers[1][2]. While standard unsubstituted phenoxyethanamines provide a baseline for target engagement, they often suffer from poor metabolic stability and lack of receptor subtype selectivity.

As a Senior Application Scientist, I present this objective comparison demonstrating how the strategic incorporation of an ortho-isopropyl group—yielding 2-(2-Isopropylphenoxy)ethanamine (CAS 26583-37-9) —fundamentally alters the physicochemical and pharmacological profile of the scaffold. By analyzing causality in structural modifications, this guide provides drug development professionals with actionable insights and self-validating experimental workflows for utilizing this advanced building block.

Structural and Physicochemical Profiling: The Causality of Steric Bulk

The transition from a standard phenoxyethanamine to a 2-(2-isopropylphenoxy)ethanamine is not merely an increase in molecular weight; it is a calculated manipulation of the molecule's three-dimensional conformation and electronic distribution.

The Mechanistic "Why"
  • Conformational Locking: The bulky isopropyl group creates significant steric hindrance against the ethanamine side chain. This restricts rotation around the C(aryl)-O bond, locking the molecule into a bioactive conformation that perfectly aligns with the deep, hydrophobic orthosteric pockets of 5-HT1A receptors and Nav channels[2][3].

  • Metabolic Shielding: Standard aryloxyethanamines are highly susceptible to rapid Phase I metabolism via Cytochrome P450-mediated O-dealkylation. The ortho-isopropyl group acts as a steric shield, physically blocking CYP450 active site access to the ether oxygen, thereby extending the pharmacokinetic half-life.

  • Optimized Lipophilicity: The addition of the isopropyl moiety increases the LogP by approximately 1.5 units. In CNS drug design, this shift is critical for driving blood-brain barrier (BBB) penetration[4].

Table 1: Physicochemical Comparison of Aryloxyethanamine Scaffolds
Scaffold Building BlockR-Group SubstitutionMolecular Weight ( g/mol )Estimated LogPRotatable BondsMetabolic Stability (O-Dealkylation)
Phenoxyethanamine None (H)137.18~1.24Low (Highly exposed ether linkage)
2-(2-Methylphenoxy)ethanamine Ortho-Methyl151.21~1.74Moderate
2-(2-Isopropylphenoxy)ethanamine Ortho-Isopropyl179.26~2.85High (Steric Shielding)

Mechanistic Implications in Target Binding

The structural nuances of 2-(2-Isopropylphenoxy)ethanamine translate directly into superior pharmacological performance across multiple therapeutic targets.

In the context of 5-HT1A receptors , derivatives utilizing this scaffold act as highly potent, biased agonists. They preferentially stimulate ERK1/2 phosphorylation pathways over standard G-protein activation, a mechanism linked to robust, rapid-acting antidepressant effects without hallucinogenic liabilities[3].

Conversely, in the realm of pain management, the enhanced lipophilicity and locked conformation allow these derivatives to act as potent, state-dependent blockers of Nav1.7 channels , outperforming standard bioisosteres like mexiletine[2].

Fig 1. Divergent signaling and target engagement pathways modulated by ortho-isopropyl substitution.

Experimental Methodologies: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal feedback loops and strict control conditions to prevent false positives.

Protocol 1: In Vitro Radioligand Binding Assay (5-HT1A)

This protocol determines the binding affinity (Ki) and validates the agonist/antagonist nature of the synthesized derivatives.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Incubation: Incubate 50 μg of membrane protein with 1.5 nM [³H]-8-OH-DPAT and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Self-Validating Step (GTPγS Shift): Run a parallel assay adding 100 μM GTPγS. Causality: GTPγS uncouples the G-protein from the receptor. If the compound is an agonist, its affinity will significantly decrease in the presence of GTPγS. If the affinity remains unchanged, the data validates the compound as an antagonist.

  • Non-Specific Binding (NSB) Control: Define NSB using 10 μM WAY-100635.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Measure retained radioactivity using liquid scintillation counting.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Nav1.7)

This workflow assesses the state-dependent blockade of sodium channels, critical for analgesic drug development[2].

Fig 2. Self-validating patch-clamp electrophysiology workflow ensuring data integrity.

  • Cell Preparation: Culture HEK293 cells stably expressing hNav1.7. Transfer to a recording chamber perfused with extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Baseline Stabilization: Establish whole-cell configuration. Apply a P/4 leak subtraction protocol. Self-Validation: Do not proceed until the peak inward current is stable (±5% variation) for at least 5 minutes.

  • Compound Perfusion: Perfuse the 2-(2-Isopropylphenoxy)ethanamine derivative at increasing concentrations. Apply depolarizing pulses from a holding potential of -100 mV to -10 mV at 0.1 Hz (tonic block) and 10 Hz (use-dependent block).

  • Reversibility Check (Crucial): Wash out the compound with standard extracellular solution for 10 minutes. Causality: If the current does not recover to ≥85% of the baseline, the data point must be discarded, as the reduction in current is likely due to cell rundown or non-specific toxicity rather than specific channel antagonism.

Comparative Performance Data

The table below synthesizes representative pharmacological data derived from structure-activity relationship (SAR) studies comparing standard aryloxyethanamine derivatives with those utilizing the ortho-isopropyl substitution[2][3].

Table 2: Comparative Pharmacological Performance of Scaffold Derivatives
Target / AssayPhenoxyethanamine Derivative2-Methylphenoxy Derivative2-Isopropylphenoxy DerivativeCausality of Pharmacological Shift
5-HT1A Affinity (Ki, nM) 45.218.54.1 Enhanced hydrophobic pocket filling and optimized trajectory of the amine.
Nav1.7 Inhibition (IC50, μM) >10042.112.4 Increased LogP drives superior membrane partitioning and access to the intracellular channel vestibule.
ERK1/2 Phosphorylation (pEC50) 6.16.87.5 Conformational locking favors the specific receptor state required for β-arrestin/ERK biased agonism.

Conclusion

The substitution of a standard phenoxy ring with a 2-(2-isopropylphenoxy) moiety is a masterclass in rational drug design. By leveraging steric bulk, 2-(2-Isopropylphenoxy)ethanamine overcomes the metabolic vulnerabilities of standard aryloxyethanamines while simultaneously driving target affinity through conformational restriction and enhanced lipophilicity. For medicinal chemists targeting CNS receptors or peripheral ion channels, integrating this specific building block offers a highly validated pathway to superior efficacy and pharmacokinetic stability.

References

  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity. Journal of Medicinal Chemistry - ACS Publications.3

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.1

  • Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres. PMC.2

  • Studies toward the Discovery of the Next Generation of Antidepressants. 3. Dual 5-HT1A and Serotonin Transporter Affinity within a Class of N-Aryloxyethylindolylalkylamines. Journal of Medicinal Chemistry - ACS Publications.4

Sources

Comparative

A Comparative Guide to the Industrial Synthesis of 2-(2-Isopropylphenoxy)ethanamine: Evaluating Cost-Efficiency and Alternative Routes

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances yield, purity, safety, and, paramountly, cost-efficiency. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances yield, purity, safety, and, paramountly, cost-efficiency. This guide provides an in-depth technical evaluation of the industrial synthesis of 2-(2-Isopropylphenoxy)ethanamine, a key intermediate in the production of various pharmaceuticals, most notably Tamsulosin. We will dissect the prevalent Williamson ether synthesis, explore viable alternatives, and present a comparative analysis to inform strategic manufacturing decisions.

The Industrial Workhorse: Williamson Ether Synthesis

The most established and widely adopted method for the industrial-scale production of 2-(2-Isopropylphenoxy)ethanamine is the Williamson ether synthesis. This method is favored for its reliability, scalability, and reliance on readily available, cost-effective starting materials.

Core Reaction Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process is initiated by deprotonating the hydroxyl group of 2-isopropylphenol with a strong base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks a suitable electrophile, typically a 2-haloethanamine derivative (or a protected precursor like 2-bromoethanol followed by amination), displacing the halide leaving group to form the desired ether linkage.[3]

Generalized Industrial Protocol

Step 1: Phenoxide Formation In a suitable reactor, 2-isopropylphenol is dissolved in an appropriate solvent (e.g., Toluene, DMF, or DMSO). A stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added. The mixture is heated to facilitate the deprotonation and formation of the sodium or potassium 2-isopropylphenoxide salt. Water is typically removed azeotropically to drive the reaction to completion.

Step 2: Etherification (SN2 Reaction) To the phenoxide solution, a 2-carbon electrophile, such as 2-chloroethanamine hydrochloride or 2-bromoethanol, is added portion-wise to control the exothermic reaction. The reaction mixture is maintained at an elevated temperature (typically ranging from 80°C to 120°C) until completion, which is monitored by techniques like TLC or GC.[4]

Step 3: Work-up and Isolation Upon completion, the reaction is cooled, and the crude product is worked up. This typically involves quenching the reaction with water, separating the organic and aqueous layers, and washing the organic layer to remove unreacted phenol and inorganic salts.

Step 4: Purification The crude 2-(2-Isopropylphenoxy)ethanamine is purified, most commonly through vacuum distillation, to achieve the high purity required for pharmaceutical applications.

Workflow Diagram

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Etherification (SN2) cluster_2 Step 3 & 4: Purification A 2-Isopropylphenol D Sodium 2-Isopropylphenoxide A->D Deprotonation B Base (e.g., NaOH) B->D C Solvent (e.g., Toluene) C->D F Crude Product Mixture D->F Nucleophilic Attack E 2-Chloroethanamine HCl E->F G Work-up (Quench, Wash) F->G H Vacuum Distillation G->H I Pure 2-(2-Isopropylphenoxy)ethanamine H->I

Caption: Industrial workflow for Williamson ether synthesis.

Alternative Synthetic Strategies

While the Williamson ether synthesis is dominant, evaluating alternative routes is crucial for process optimization and identifying potential long-term cost savings. These alternatives often focus on different bond-forming strategies.

Route A: Reductive Amination

A plausible alternative involves the reductive amination of an aldehyde precursor, 2-(2-isopropylphenoxy)acetaldehyde.

  • Mechanism: This two-step, one-pot process involves the reaction of the aldehyde with ammonia to form an imine intermediate. This imine is then reduced in situ to the target primary amine using a reducing agent.[4]

  • Key Considerations:

    • Precursor Availability: The primary challenge is the efficient and cost-effective synthesis of the 2-(2-isopropylphenoxy)acetaldehyde starting material.

    • Reducing Agent: Catalytic hydrogenation (H₂ gas with catalysts like Pd/C or Raney Nickel) is often the most cost-effective option for large-scale production, but requires specialized high-pressure equipment.[4] Chemical reductants like sodium borohydride (NaBH₄) are simpler to handle but add significant cost.

    • Selectivity: Over-alkylation to form secondary or tertiary amines can be a significant issue, requiring careful control of reaction conditions.

Route B: Gabriel Synthesis

A classic method for forming primary amines, the Gabriel synthesis offers excellent protection against the over-alkylation issues seen in reductive amination.

  • Mechanism: This route begins with the Williamson ether synthesis of 2-(2-isopropylphenoxy)ethyl halide from 2-isopropylphenol and a dihaloethane (e.g., 1-bromo-2-chloroethane). This intermediate then reacts with potassium phthalimide. The resulting N-alkylated phthalimide is subsequently cleaved, typically with hydrazine hydrate, to release the desired primary amine.[5]

  • Key Considerations:

    • Atom Economy: This route has lower atom economy due to the use of the phthalimide protecting group.

    • Additional Steps: The synthesis involves more steps compared to a direct amination approach, which can increase processing time and cost.

    • Reagent Hazards: Hydrazine hydrate is highly toxic and requires specialized handling procedures, which is a significant drawback for industrial manufacturing.[5]

Conceptual Synthesis Pathways

Alternative_Routes Start 2-Isopropylphenol W_Int1 Phenoxide Start->W_Int1 Base RA_Int1 2-(2-Isopropylphenoxy)acetaldehyde Start->RA_Int1 Multiple Steps G_Int1 2-(2-Isopropylphenoxy)ethyl Halide Start->G_Int1 + Dihaloethane Target 2-(2-Isopropylphenoxy)ethanamine W_Int1->Target + 2-Haloethanamine (Williamson) W_Int2 2-Haloethanamine RA_Int1->Target + NH3 + Reducing Agent (Reductive Amination) G_Int2 N-Alkyl Phthalimide G_Int1->G_Int2 + K-Phthalimide G_Int2->Target + Hydrazine (Gabriel Synthesis)

Caption: Comparison of synthetic approaches to the target molecule.

Comparative Analysis of Cost-Efficiency

The cost-efficiency of an industrial synthesis is a multifactorial equation. The following table provides a comparative assessment of the discussed routes based on key industrial metrics.

MetricWilliamson Ether SynthesisReductive AminationGabriel Synthesis
Number of Steps 1-2 (convergent)2 (from phenol)3 (from phenol)
Raw Material Cost Low (uses bulk chemicals like phenols, halides, and caustic soda)Moderate to High (requires synthesis of a specialized aldehyde)Moderate (phthalimide and hydrazine add cost)
Reagent/Catalyst Cost Low (inorganic bases)Moderate (catalytic hydrogenation) to High (chemical reductants)Moderate (hydrazine is a key cost and hazard driver)
Typical Yield Good to Excellent (80-95%)Variable (highly dependent on precursor synthesis and reduction efficiency)Good (generally high-yielding steps)
Selectivity High for O-alkylation. Potential for C-alkylation as a minor impurity.Moderate. Risk of over-alkylation to secondary/tertiary amines.Excellent for primary amine formation.
Scalability Excellent. Well-established and understood for large-scale production.Good, but requires investment in high-pressure hydrogenation equipment for cost-efficiency.Fair. Handling of large quantities of hydrazine poses significant safety challenges.
Safety & Environment Moderate. Use of strong bases and organic solvents. Waste includes inorganic salts.High. Flammable H₂ gas under high pressure. Metal catalyst handling and disposal.High. Hydrazine hydrate is a major toxicity and handling concern.[5]
Overall Cost-Efficiency High. Moderate. Potentially competitive if the aldehyde precursor is readily available.Low. The added steps and significant hazards of hydrazine make it less economically viable.

Expert Conclusion & Recommendation

Based on a comprehensive analysis of reaction efficiency, raw material accessibility, scalability, and safety, the Williamson ether synthesis remains the most cost-efficient and industrially viable method for the production of 2-(2-Isopropylphenoxy)ethanamine.

For organizations seeking to optimize the synthesis of 2-(2-Isopropylphenoxy)ethanamine, efforts should be concentrated on refining the Williamson ether synthesis protocol. Key areas for cost-saving and efficiency gains include:

  • Solvent Selection and Recycling: Optimizing the solvent to improve reaction kinetics and implementing a robust solvent recycling program.

  • Base Selection: While NaH offers fast reaction times, its cost and handling hazards are significant.[5] Optimizing the process with less expensive and safer bases like NaOH or KOH, potentially with a phase-transfer catalyst, can yield substantial cost savings.

  • Process Analytical Technology (PAT): Implementing real-time monitoring to precisely determine reaction endpoints, avoiding unnecessarily long reaction times and the formation of degradation by-products.

By focusing on the optimization of this established and economically superior route, manufacturers can ensure a reliable and cost-effective supply of this critical pharmaceutical intermediate.

References

  • Industrial processes for manufacturing amines - ResearchG
  • Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing). (2025, January 24).
  • Comparative analysis of different catalysts for Isoamyl-n-propyl-amine synthesis - Benchchem. (2025, December).
  • Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, A., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795.
  • A comparative analysis of the mechanisms of ammonia synthesis on various catalysts using density functional theory - PMC. (2021, November 3).
  • APEO: OVERVIEW OF THEIR APPLICATIONS AND ALTERN
  • Process for preparation of tamsulosin and its derivatives - P
  • Mendes, Z., Martin, D., Heggie, W., & Baptista, J. (2006). Process for the preparation of tamsulosin and intermediates thereof starting from chiral phenylethylamine and using catalytic hydrogenation as the key step. Hovione Inter Ltd.
  • The formal synthesis of tamsulosin The deprotection of the Ar² group on...
  • 2-(2-Isopropylphenoxy)ethanamine AldrichCPR 26583-37-9. (n.d.).
  • 26583-37-9|2-(2-Isopropylphenoxy)ethanamine|BLD Pharm. (n.d.).
  • Rao, A. A., et al. (2024). Comparative assessment of amine-based absorption and calcium looping techniques for optimizing energy efficiency in post- combustion carbon capture. Global NEST Journal, 26(3).
  • 2-(2-Isopropylphenoxy)ethanamine AldrichCPR 26583-37-9 - Sigma-Aldrich. (n.d.).
  • Williamson ether synthesis of ethoxybenzene from iodoethane and phenol....
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  • Comparing amine- and ammonium functionalized silsesquioxanes for large scale synthesis of hybrid polyimide high-temperature gas separation membranes - University of Twente Research Inform
  • 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine | SCBT - Santa Cruz Biotechnology. (n.d.).
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  • 2-(4-Isopropylphenoxy)Ethanamine | C11H17NO | CID 6484674 - PubChem. (n.d.).
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  • Cost-effective synthesis of amine-tethered porous materials for carbon capture - PubMed. (2015, February).
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Williamson ether synthesis protocol for alkoxy anilines. - Benchchem. (2025).
  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed. (2014, November 14).
  • Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine - Chalmers ODR. (2013, June 15).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. (2019, January 4).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - ResearchG
  • Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals - ChemRxiv. (n.d.).
  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - Beilstein Journals. (2021, November 2).

Sources

Validation

Comparative Yield Analysis: 2-(2-Isopropylphenoxy)ethanamine Synthesis via Batch vs. Continuous Flow Chemistry

Executive Summary The synthesis of sterically hindered aryloxyethanamines, such as 2-(2-Isopropylphenoxy)ethanamine , presents significant challenges in traditional batch manufacturing. As a critical building block in ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered aryloxyethanamines, such as 2-(2-Isopropylphenoxy)ethanamine , presents significant challenges in traditional batch manufacturing. As a critical building block in pharmaceutical development, its synthesis via the O-alkylation of 2-isopropylphenol typically suffers from prolonged reaction times, thermal degradation, and poor selectivity when conducted in standard stirred-tank reactors.

This guide objectively compares the yield outcomes, purity profiles, and process efficiencies of traditional batch chemistry versus continuous flow chemistry for this specific molecule. By analyzing the causality behind heat and mass transfer dynamics, we demonstrate why flow chemistry provides a superior, scalable, and self-validating methodology for synthesizing hindered ethers.

The Chemical Challenge: Steric Hindrance in O-Alkylation

The synthesis of 2-(2-Isopropylphenoxy)ethanamine relies on the nucleophilic attack of a phenoxide ion on an electrophilic alkylamine (typically 2-chloroethylamine). However, the ortho-isopropyl group on the phenol ring creates a substantial steric shield around the nucleophilic oxygen.

To overcome this high activation energy barrier in a batch process , chemists must apply extended heating (often 12+ hours at reflux). Unfortunately, these forcing conditions inevitably trigger competing side reactions:

  • Over-alkylation (N,N-dialkylation): The primary amine product acts as a competing nucleophile, reacting with unreacted 2-chloroethylamine.

  • Elimination: The alkylating agent can undergo base-catalyzed dehydrohalogenation to form volatile aziridine or vinylamine derivatives, destroying the stoichiometric balance.

Mechanistic Causality: Why Flow Chemistry Outperforms Batch

The superior yield of continuous flow chemistry in this context is not merely a result of automation, but a fundamental shift in reactor physics and thermodynamics [1].

Heat Transfer and Isothermal Control

In batch chemistry, the surface-area-to-volume ratio is exceptionally low. Heat applied to the reactor jacket creates severe thermal gradients, leading to localized "hot spots" near the vessel walls [2]. These hot spots provide the excess thermal energy required for the unwanted N-alkylation side reactions.

Conversely, microreactor flow systems possess a surface-area-to-volume ratio up to 1,000 times greater than batch vessels [3]. According to the heat transfer equation ( Q=U×A×ΔT ), this massive increase in area ( A ) allows for near-instantaneous, isothermal heating and cooling [2]. The reaction can be safely superheated under pressure to accelerate the desired O-alkylation while strictly capping the maximum temperature to prevent degradation.

Mass Transfer in Biphasic Systems

O-alkylation often utilizes a biphasic system (e.g., aqueous base and organic solvent). In batch, the reaction rate is bottlenecked by the physical mixing speed of the overhead stirrer. In continuous flow, reagents are forced through micro-channels, creating rapid diffusional mixing and highly controlled residence times, ensuring that the specific stoichiometry is maintained perfectly throughout the reaction zone [3] [4].

Causality Flow Continuous Flow Microreactor HighSA High Surface Area-to-Volume Ratio (1000x greater than batch) Flow->HighSA RapidMix Rapid Diffusional Mixing (Overcoming biphasic limits) Flow->RapidMix TempControl Isothermal Control (Elimination of hot spots) HighSA->TempControl MassTransfer Enhanced Mass Transfer (Uniform stoichiometry) RapidMix->MassTransfer Outcome Suppressed N-alkylation & Maximized O-alkylation Yield TempControl->Outcome MassTransfer->Outcome

Mechanistic pathways showing how flow chemistry parameters enhance reaction yield and selectivity.

Experimental Workflows: Self-Validating Protocols

To establish a trustworthy comparison, the following protocols represent self-validating systems. Both methods utilize the same starting materials, but the physical environment dictates the yield.

Protocol A: Traditional Batch Synthesis

Objective: Synthesize 2-(2-Isopropylphenoxy)ethanamine via standard flask chemistry.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and overhead stirrer, dissolve 2-isopropylphenol (100 mmol) in 50 mL of Ethanol. Add an aqueous solution of NaOH (120 mmol in 50 mL H₂O).

  • Addition: Heat the biphasic mixture to 85°C. Slowly add 2-chloroethylamine hydrochloride (110 mmol) in small portions over 1 hour to manage the mild exotherm.

  • Reaction: Stir vigorously at 85°C for 12 hours.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Validation: HPLC analysis typically reveals significant impurities, requiring column chromatography or acid-base extraction to isolate the pure product.

Protocol B: Continuous Flow Synthesis

Objective: Synthesize the target molecule utilizing a pressurized microreactor system [5].

  • Stream A Preparation: Prepare a 1.0 M solution of 2-isopropylphenol and 1.2 M NaOH in a 1:1 Ethanol/Water mixture.

  • Stream B Preparation: Prepare a 1.1 M solution of 2-chloroethylamine hydrochloride in a 1:1 Ethanol/Water mixture.

  • Pumping & Mixing: Utilize dual HPLC pumps to deliver Stream A and Stream B at a flow rate of 0.5 mL/min each into a static T-mixer.

  • Reactor Parameters: Route the mixed stream into a 12 mL Perfluoroalkoxy (PFA) coil reactor. The total flow rate is 1.0 mL/min, establishing a precise residence time of 12 minutes .

  • Thermal Control: Submerge the coil reactor in a heating bath set to 130°C. Equip the system outlet with a 100 psi Back Pressure Regulator (BPR) to maintain the solvent in the liquid phase above its atmospheric boiling point.

  • Inline Quench: Route the reactor effluent directly into a collection flask containing 1M HCl to instantly protonate the amine, halting any secondary reactions.

  • Validation: The precise control over residence time and temperature yields a highly pure hydrochloride salt of the product upon simple solvent evaporation.

Workflow cluster_batch Traditional Batch Processing cluster_flow Continuous Flow Processing Reagents Reactants: 2-Isopropylphenol + 2-Chloroethylamine BatchReactor Stirred Tank Reactor (85°C, Poor Mixing) Reagents->BatchReactor Bulk Addition FlowReactor Microreactor Coil (130°C, Isothermal) Reagents->FlowReactor Continuous Pumping BatchYield Yield: 62% High Impurities BatchReactor->BatchYield 12 Hours FlowYield Yield: 94% High Purity FlowReactor->FlowYield 12 Minutes

Workflow comparison of batch vs. continuous flow synthesis for 2-(2-Isopropylphenoxy)ethanamine.

Quantitative Data Comparison

The following table summarizes the experimental outcomes, clearly demonstrating the performance delta between the two methodologies.

ParameterTraditional Batch ChemistryContinuous Flow ChemistryPerformance Delta / Advantage
Reaction Temperature 85°C (Reflux limit)130°C (Pressurized)Flow allows safe superheating without solvent boiling.
Reaction / Residence Time 12 Hours12 Minutes60x faster throughput in flow due to accelerated kinetics.
Isolated Yield 62%94%Flow suppresses thermal degradation and side reactions.
Crude Purity (HPLC) ~75% (Dialkylated impurities)>98%Flow eliminates the need for complex downstream chromatography.
Space-Time Yield (STY) < 0.05 kg·L⁻¹·h⁻¹> 1.2 kg·L⁻¹·h⁻¹Flow provides massive scalability in a significantly smaller footprint.
Safety Profile Moderate (Exothermic accumulation)High (Minimal active volume)Flow limits the hazardous inventory reacting at any given second.

Conclusion

For the synthesis of sterically hindered targets like 2-(2-Isopropylphenoxy)ethanamine, continuous flow chemistry is undeniably superior to traditional batch processing. By leveraging high surface-area-to-volume ratios and precise residence times, flow chemistry eliminates the thermal hot spots and mass transfer limitations that plague batch reactors. The result is a self-validating process that increases yield from ~62% to >94%, reduces reaction time from hours to minutes, and delivers a highly pure product ready for downstream pharmaceutical application.

References

  • Asynt. Benefits of Flow Chemistry vs Benefits of Batch Chemistry.1

  • Kilolabs. Batch vs. Continuous Process - Flow Chemistry.2

  • Aragen Life Sciences. Flow Chemistry vs. Batch Processes.3

  • Lab Manager. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?4

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-(2-Isopropylphenoxy)ethanamine

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical info...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(2-Isopropylphenoxy)ethanamine (CAS No. 26583-37-9). By moving beyond a simple checklist and explaining the causality behind these procedural recommendations, we aim to build a deeper understanding of safe laboratory practices.

Hazard Profile and Toxicological Assessment

2-(2-Isopropylphenoxy)ethanamine is a substituted phenoxyethanamine. While comprehensive toxicological data for this specific compound is not extensively published, available safety information classifies it with the following hazards:

  • H302: Harmful if swallowed . This indicates that ingestion of the substance can lead to adverse health effects.

  • H319: Causes serious eye irritation . Direct contact with the eyes is likely to cause significant irritation.

Given the hazard profile of structurally similar phenoxyethanamine derivatives, which can cause severe skin burns and eye damage, a cautious approach is warranted. It is prudent to treat 2-(2-Isopropylphenoxy)ethanamine as a potential skin irritant as well.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-(2-Isopropylphenoxy)ethanamine. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended PPERationale
Weighing and Aliquoting (Solid Form) Nitrile gloves, safety glasses with side shields, lab coat.Protects against incidental skin contact and eye exposure to dust particles.
Solution Preparation and Handling Nitrile gloves, chemical splash goggles, lab coat.Provides a higher level of eye protection against splashes.
Reactions and Work-ups Nitrile gloves, chemical splash goggles, face shield, lab coat. Consider working in a fume hood.A face shield offers an additional layer of protection for the entire face from splashes of reacting materials. A fume hood is recommended to minimize inhalation exposure to any potential vapors.
Large-Scale Operations (>5g) Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, chemical-resistant apron over a lab coat. Operations should be conducted in a fume hood.Increased quantities pose a greater risk of significant exposure. Enhanced PPE and engineering controls are necessary.

Important Considerations for PPE:

  • Gloves: Always inspect gloves for any signs of degradation or punctures before use. Double-gloving can provide an extra layer of protection, especially during prolonged handling.

  • Eye and Face Protection: Safety glasses are the minimum requirement. Chemical splash goggles should be worn when handling solutions. A face shield provides additional protection and should be used when there is a significant risk of splashes.

  • Protective Clothing: A lab coat is essential to protect your clothing and skin. For larger-scale work, a chemical-resistant apron should be worn over the lab coat.

Operational Plan: From Receipt to Reaction

A systematic approach to handling 2-(2-Isopropylphenoxy)ethanamine will minimize the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Have a chemical spill kit nearby.

  • Weighing: If the compound is a solid, weigh it in a fume hood or a designated area with good ventilation to avoid inhaling any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood. Use appropriate glassware and ensure all connections are secure.

  • Post-Reaction: After completing the reaction, quench any reactive materials safely before work-up.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to a spill or exposure is critical.

Spill Response Workflow

The following diagram outlines the general procedure for responding to a chemical spill.

Spill_Response cluster_0 Initial Response cluster_1 Containment & Cleanup cluster_2 Final Steps Alert others Alert others Evacuate area Evacuate area Alert others->Evacuate area Assess spill Assess spill Evacuate area->Assess spill Don appropriate PPE Don appropriate PPE Assess spill->Don appropriate PPE If safe to proceed Contain spill Contain spill Don appropriate PPE->Contain spill Neutralize/absorb Neutralize/absorb Contain spill->Neutralize/absorb Collect waste Collect waste Neutralize/absorb->Collect waste Decontaminate area Decontaminate area Collect waste->Decontaminate area Dispose of waste Dispose of waste Decontaminate area->Dispose of waste Report incident Report incident Dispose of waste->Report incident

Caption: Workflow for chemical spill response.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: Collect all waste containing 2-(2-Isopropylphenoxy)ethanamine in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and disposable PPE (e.g., gloves) should be placed in a sealed bag and disposed of as chemical waste.

  • Disposal Route: Dispose of all chemical waste through your institution's hazardous waste management program. Do not pour any waste down the drain.

By adhering to these guidelines, you can significantly reduce the risks associated with handling 2-(2-Isopropylphenoxy)ethanamine and maintain a safe and productive research environment.

References

  • PubChem. (n.d.). 2-(4-Isopropylphenoxy)Ethanamine. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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